4,5-Bis(trifluoromethyl)cyclohex-1-ene
Description
Properties
IUPAC Name |
4,5-bis(trifluoromethyl)cyclohexene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDXSQAKJKISBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Predicted Chemical Properties of 4,5-Bis(trifluoromethyl)cyclohex-1-ene
A Theoretical and Predictive Analysis for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The subject of this guide, 4,5-Bis(trifluoromethyl)cyclohex-1-ene, is a novel chemical entity with limited to no currently available published experimental data. This document, therefore, serves as a comprehensive theoretical and predictive guide. The information herein is extrapolated from established principles of physical organic chemistry and data from structurally analogous fluorinated compounds. It is intended to provide a scientifically grounded foundation for researchers considering the synthesis, characterization, and application of this molecule.
Introduction: The Potential of a Novel Fluorinated Cyclohexene
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced efficacy and improved pharmacokinetic profiles.[3][4]
This guide focuses on the predicted chemical landscape of 4,5-Bis(trifluoromethyl)cyclohex-1-ene, a molecule featuring a cyclohexene scaffold vicinally substituted with two powerful electron-withdrawing trifluoromethyl groups. While direct experimental data for this specific compound is scarce, its structural motifs—an electron-deficient alkene and a fluorinated cyclohexane core—suggest a unique and potentially valuable profile. This document will provide a predictive overview of its synthesis, spectroscopic signatures, and chemical reactivity to inform and guide future research endeavors.
Predicted Physicochemical and Spectroscopic Properties
The introduction of two trifluoromethyl groups onto the cyclohexene ring is expected to significantly influence its physical and spectroscopic properties compared to the parent hydrocarbon.
Predicted Physicochemical Data
The properties listed below are estimated based on data from analogous compounds such as (Trifluoromethyl)cyclohexane and Perfluoromethylcyclohexane.[5][6][7] The two CF₃ groups are expected to increase the molecular weight and density substantially. The boiling point is also predicted to be higher than that of cyclohexene, and the lipophilicity (LogP) is expected to be significantly increased.
| Property | Predicted Value |
| Molecular Formula | C₈H₈F₆ |
| Molecular Weight | 218.14 g/mol |
| Boiling Point | ~130-140 °C |
| Density | ~1.35 g/mL |
| LogP | ~3.5 - 4.0 |
Predicted Spectroscopic Signatures
The interpretation of the expected NMR and IR spectra is crucial for the future identification and characterization of 4,5-Bis(trifluoromethyl)cyclohex-1-ene.
| Spectrum | Predicted Chemical Shifts and Features |
| ¹H NMR | - Vinylic Protons (C1-H, C2-H): ~5.8-6.2 ppm (multiplet). Deshielded by the double bond. - Allylic Protons (C3-H, C6-H): ~2.2-2.8 ppm (multiplets). Deshielded by both the double bond and the inductive effect of the CF₃ groups. - Methine Protons (C4-H, C5-H): ~3.0-3.5 ppm (multiplets). Significantly deshielded due to the direct attachment of the CF₃ groups. |
| ¹³C NMR | - Vinylic Carbons (C1, C2): ~125-130 ppm. - Allylic Carbons (C3, C6): ~25-30 ppm. - Methine Carbons (C4, C5): ~40-45 ppm (quartet, J ≈ 25-30 Hz). Coupled to the three fluorine atoms of the attached CF₃ group. - CF₃ Carbons: ~125-128 ppm (quartet, J ≈ 275-280 Hz). Strongly deshielded and split into a quartet by the three attached fluorine atoms.[8] |
| ¹⁹F NMR | A single signal is expected for the two equivalent CF₃ groups, likely in the range of -65 to -75 ppm (relative to CFCl₃).[9][10] |
| IR Spectroscopy | - C-H stretch (alkenyl): ~3020-3050 cm⁻¹ (medium). - C-H stretch (alkyl): ~2850-2960 cm⁻¹ (medium). - C=C stretch: ~1650-1670 cm⁻¹ (weak to medium). The electron-withdrawing CF₃ groups may weaken this absorption. - C-F stretch: ~1100-1350 cm⁻¹ (very strong, multiple bands). This will be the most prominent feature of the spectrum. |
Proposed Synthetic Routes
The synthesis of 4,5-Bis(trifluoromethyl)cyclohex-1-ene has not been explicitly reported. However, established synthetic methodologies allow for the formulation of plausible synthetic pathways.
Route A: Diels-Alder Cycloaddition
The most direct and convergent approach is predicted to be a [4+2] cycloaddition, or Diels-Alder reaction, between a suitable diene and a dienophile containing two vicinal trifluoromethyl groups.[11][12]
-
Step 1: Synthesis of the Dienophile: The key starting material would be cis-1,2-bis(trifluoromethyl)ethylene.
-
Step 2: Cycloaddition: This dienophile would then be reacted with 1,3-butadiene. The electron-withdrawing nature of the trifluoromethyl groups makes cis-1,2-bis(trifluoromethyl)ethylene a potent dienophile, likely facilitating the reaction.[13][14]
Caption: Proposed Diels-Alder synthesis of 4,5-Bis(trifluoromethyl)cyclohex-1-ene.
Hypothetical Experimental Protocol for Diels-Alder Synthesis
This protocol is based on general procedures for Diels-Alder reactions involving fluorinated dienophiles.
-
Reactor Setup: A high-pressure stainless-steel reactor equipped with a magnetic stir bar is charged with cis-1,2-bis(trifluoromethyl)ethylene (1.0 eq).
-
Solvent and Reactant Addition: Anhydrous toluene is added as a solvent. The reactor is sealed and cooled to -78 °C. 1,3-Butadiene (1.2 eq) is then condensed into the reactor.
-
Reaction: The reactor is allowed to warm to room temperature and then heated to 100-120 °C for 12-24 hours. The pressure inside the reactor will increase significantly.
-
Workup: After cooling to room temperature, the reactor is carefully vented. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to yield pure 4,5-Bis(trifluoromethyl)cyclohex-1-ene.
Predicted Chemical Reactivity
The presence of two strongly electron-withdrawing CF₃ groups adjacent to the double bond renders the alkene electron-deficient. This electronic feature is the primary determinant of its predicted reactivity.
Electrophilic Addition
Unlike typical alkenes which are electron-rich, the double bond in 4,5-Bis(trifluoromethyl)cyclohex-1-ene is expected to be significantly deactivated towards electrophilic attack.[15][16] Reactions with electrophiles like HBr or Br₂ would likely be sluggish and require harsh conditions or Lewis acid catalysis.
Catalytic Hydrogenation
The double bond can be reduced to the corresponding alkane, cis-1,2-bis(trifluoromethyl)cyclohexane, via catalytic hydrogenation. Due to the electron-deficient nature of the alkene, this reaction may require more forcing conditions (higher pressure, more active catalyst) than the hydrogenation of simple cyclohexene.[17][18][19]
Hypothetical Protocol for Catalytic Hydrogenation:
-
Catalyst Preparation: A reaction flask is charged with 4,5-Bis(trifluoromethyl)cyclohex-1-ene (1.0 eq) dissolved in ethanol or ethyl acetate. A catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst, ~2-4 mol%) is added.[17]
-
Hydrogenation: The flask is connected to a hydrogenation apparatus, purged with hydrogen gas, and then maintained under a positive pressure of H₂ (1-5 atm).
-
Reaction Monitoring: The reaction is stirred vigorously at room temperature until the consumption of hydrogen ceases.
-
Workup: The catalyst is removed by filtration through a pad of Celite. The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by distillation.
Inverse-Electron-Demand Diels-Alder
Given its electron-deficient nature, 4,5-Bis(trifluoromethyl)cyclohex-1-ene is a prime candidate to act as a dienophile in inverse-electron-demand Diels-Alder reactions.[20][21] It would be expected to react readily with electron-rich dienes (e.g., those bearing electron-donating groups like ethers or siloxy groups).
Caption: Predicted reactivity profile of 4,5-Bis(trifluoromethyl)cyclohex-1-ene.
Potential Applications in Drug Discovery and Materials Science
As a building block, 4,5-Bis(trifluoromethyl)cyclohex-1-ene offers a unique combination of a conformationally restricted cyclohexene core and two lipophilic, metabolically stable CF₃ groups.
-
Medicinal Chemistry: This scaffold could be used to synthesize novel drug candidates where the cyclohexene ring acts as a bioisostere for an aromatic ring, providing improved three-dimensionality. The vicinal CF₃ groups could block metabolic oxidation at the 4- and 5-positions and enhance binding to hydrophobic pockets in target proteins.[1][22]
-
Materials Science: The incorporation of this monomer into polymers could lead to materials with high thermal stability, chemical resistance, and low surface energy, making them suitable for specialized coatings and membranes.[5]
Safety and Handling
While specific toxicity data is unavailable, all fluorinated organic compounds should be handled with care in a well-ventilated fume hood.[23][24] Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.[25] Thermal decomposition can release toxic and corrosive gases such as hydrogen fluoride (HF).[26][27] Standard safety protocols for handling reactive organic chemicals should be strictly followed.
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NEW ELECTRON DEFICENT DIENES AND THEIR NORMAL AND INVERSE ELECTRON DEMAND DIELS-ALDER REACTIONS. The University of British Columbia. [Link]
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Diastereoselective synthesis of vicinally bis(trifluoromethylated) alkylboron compounds through successive insertions of 2,2,2-trifluorodiazoethane. PubMed. [Link]
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Reactions of Alkenes. Pearson. [Link]
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Diels-Alder Reaction | Mechanism, Stereochemistry & Examples. Study.com. [Link]
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Technical Guide: Stereochemistry & Synthesis of 4,5-Bis(trifluoromethyl)cyclohex-1-ene Isomers
Executive Summary
This technical guide analyzes the stereochemical behavior, synthetic pathways, and conformational dynamics of 4,5-bis(trifluoromethyl)cyclohex-1-ene.[1][2] As a scaffold incorporating vicinal trifluoromethyl (
Structural Fundamentals & Isomerism
The 4,5-bis(trifluoromethyl)cyclohex-1-ene scaffold possesses two chiral centers at C4 and C5.[1][2] However, the symmetry of the molecule dictates its stereochemical classification based on the relative orientation of the
Stereochemical Classifications[1]
-
(Z)-Diastereomer (Cis): The two
groups are on the same face of the ring. This isomer possesses a plane of symmetry passing through the C1-C2 and C4-C5 bonds, rendering it meso (achiral).[2] -
(E)-Diastereomer (Trans): The two
groups are on opposite faces. This isomer lacks a plane of symmetry and exists as a pair of enantiomers ( and ). It is chiral (racemic synthesis).[2]
Conformational Dynamics (Graphviz Visualization)
The cyclohexene ring exists in a half-chair conformation. The bulky
[1][2]
Synthetic Protocol: Stereospecific Diels-Alder Cycloaddition[1][2][3]
The synthesis relies on the suprafacial [4+2] cycloaddition of 1,3-butadiene and hexafluoro-2-butene.[1][2] Due to the conservation of orbital symmetry, the stereochemistry of the dienophile is retained in the product.
Reagents & Safety
-
Dienophile:
-
Safety Critical: Reactions must be performed in a high-pressure autoclave or heavy-walled sealed tube behind a blast shield.[1][2] Hexafluoro-2-butene is volatile; cold handling is required.[1][2]
Reaction Workflow
Step-by-Step Procedure (Trans-Isomer)
-
Preparation: Cool a stainless steel autoclave (50 mL capacity) to -78°C (dry ice/acetone bath).
-
Charging: Condense 1,3-butadiene (1.5 eq, approx. 3.0 g) and
-hexafluoro-2-butene (1.0 eq, approx.[2] 6.0 g) into the vessel. Add a radical inhibitor (e.g., hydroquinone, 10 mg) to prevent butadiene polymerization.[1][2] -
Reaction: Seal the autoclave. Allow to warm to room temperature, then heat to 140°C for 48 hours.
-
Work-up: Cool the vessel to room temperature, then to -78°C before opening to vent excess butadiene.
-
Purification: The product is a liquid.[2] Purify via vacuum distillation or flash chromatography (Pentane/Ether 95:5).[2]
-
Note: The trans-isomer is thermodynamically more stable but formed slower than electron-poor dienophiles usually suggest due to steric bulk.[2]
-
Analytical Characterization & Validation
Distinguishing the cis and trans isomers requires analysis of coupling constants (
NMR Data Comparison
The following table summarizes predicted and literature-consistent shifts for the isomers in
| Feature | Trans-Isomer (Racemic) | Cis-Isomer (Meso) | Mechanistic Reason |
| Symmetry | Plane of Symmetry ( | Both isomers show simplified spectra due to symmetry. | |
| Chemical equivalence in both; splitting depends on | |||
| H4/H5 Multiplicity | Broad Multiplet / Apparent D | Complex Multiplet | Trans H4/H5 are axial-axial (large |
| 9.0 - 11.0 Hz | 3.0 - 5.0 Hz | Critical Diagnostic: Trans-diequatorial puts protons anti-periplanar (180°).[2] Cis puts protons gauche (60°). |
Self-Validating Protocol: The Coupling Constant Test
To confirm the synthesis of the trans-isomer (the drug-like scaffold of choice):
-
Acquire a
NMR spectrum.[2][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Locate the methine protons (H4/H5) typically around 2.5–3.0 ppm.
-
Measure the vicinal coupling constant (
).
Applications in Drug Design[1]
The 4,5-bis(trifluoromethyl)cyclohex-1-ene scaffold is not merely a synthetic curiosity; it is a high-value bioisostere.[1][2]
Bioisosteric Utility
-
Lipophilicity (
): The two groups significantly increase lipophilicity compared to methyl or isopropyl groups, improving membrane permeability. -
Metabolic Blocking: The C-F bonds are metabolically inert, blocking P450 oxidation at the 4,5-positions which are typical "soft spots" in cyclohexene drugs (like oseltamivir analogs).[2]
-
Conformational Locking: The trans-isomer locks the ring into a specific half-chair, allowing precise vector positioning of substituents at C1/C2.[1][2]
Signaling Pathway Integration (Conceptual)
In a drug discovery context, this scaffold acts as a hydrophobic core.[2]
References
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Diels-Alder Reactivity & Stereospecificity
-
Fluorinated Dienophile Properties ((Z)-Hexafluoro-2-butene)
-
Conformational Analysis of Fluorinated Cyclohexanes
-
General Diels-Alder Protocol for Butadiene
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conformational analysis of fluorinated cyclohexene derivatives
An In-depth Technical Guide: Conformational Analysis of Fluorinated Cyclohexene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The strategic incorporation of fluorine into cyclic scaffolds, particularly cyclohexene derivatives, is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties profoundly influence molecular conformation, which in turn dictates biological activity, metabolic stability, and pharmacokinetic profiles.[1][2][3] This guide provides an in-depth exploration of the principles and techniques governing the . We will dissect the intricate interplay of steric and stereoelectronic effects—including the gauche effect, allylic strain, and hyperconjugation—and detail the synergistic application of advanced NMR spectroscopy and computational modeling to elucidate these three-dimensional puzzles. This document serves as a technical resource for scientists seeking to rationally design and analyze fluorinated molecules to accelerate drug discovery and development programs.
The Strategic Role of Fluorine in Drug Design
Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[1] This combination of properties allows it to act as a "super-hydrogen" in many contexts, but with profound electronic consequences. In drug development, fluorine substitution is employed to:
-
Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by enzymes like cytochrome P450.[4]
-
Modulate pKa: Fluorine's powerful electron-withdrawing inductive effect can lower the pKa of nearby basic groups, which can improve bioavailability by enhancing membrane permeation.[1]
-
Increase Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, or it can stabilize a bioactive conformation, thereby increasing potency.[2][5][6]
-
Control Conformation: As this guide will detail, stereoelectronic effects involving fluorine can lock a molecule into a desired three-dimensional shape, a critical factor for selective target engagement.[2][4][7]
The cyclohexene ring is a common scaffold in natural products and synthetic drugs. Its unsaturated, flexible nature presents a unique conformational landscape that is exquisitely sensitive to substitution. Understanding how fluorine perturbs this landscape is paramount for rational drug design.
Fundamentals of Cyclohexene Conformation
Unlike the well-defined chair conformation of cyclohexane, the endocyclic double bond in cyclohexene flattens a portion of the ring. The most stable conformation is the half-chair . The molecule can undergo a conformational inversion through a higher-energy boat and twist-boat transition state. In the half-chair, the carbons adjacent to the double bond (the allylic positions) and the carbon at the "flap" have distinct axial-like and equatorial-like positions, which are critical for understanding substituent effects.
Caption: Fig. 1: Conformational Equilibrium of Cyclohexene.
The Decisive Influence of Fluorine Substitution
The introduction of fluorine onto a cyclohexene ring introduces a complex interplay of steric and stereoelectronic forces that dictate conformational preference.
Steric Effects: Beyond Simple Bulk
The steric demand of a substituent is often quantified by its A-value, which is the free energy difference between its axial and equatorial positions in a cyclohexane ring. While the fluorine atom itself has a relatively small A-value, fluorinated groups can be quite large.
| Substituent | A-value (kcal/mol) |
| -F | ~0.25 |
| -CH₂F | 1.59[8] |
| -CHF₂ | 1.85[8] |
| -CF₃ | ~2.4 |
| -OCF₃ | 0.79[8] |
| -SCF₃ | 1.18[8] |
| Caption: Table 1: Conformational Free Energies (A-values) of Fluorinated Substituents. |
However, in fluorinated cyclohexenes, simple steric repulsion is often overridden by more powerful stereoelectronic effects.
Stereoelectronic Effects: The Rules of Engagement
Stereoelectronic effects are orbital-based interactions that stabilize specific geometric arrangements of atoms. For fluorine, these effects are particularly pronounced due to the polarity and energy of the C-F bond and its associated antibonding orbital (σ*C-F).
In a 1,2-disubstituted ethane fragment (X-C-C-Y), where X and Y are electronegative groups, the gauche conformation is often favored over the anti conformation. This phenomenon, known as the gauche effect, is prominent with fluorine.[4][9] The traditional explanation involves a stabilizing hyperconjugative interaction between the σ C-H bonding orbital and the low-lying σ* C-F antibonding orbital, which is maximized in a gauche arrangement.[10][11] More recent studies also highlight the importance of electrostatic polarization.[12] In a cyclohexene ring, this effect can strongly influence the preferred dihedral angle between vicinal fluorine atoms or between a fluorine atom and another electronegative substituent.
Allylic strain arises from steric interactions between substituents on the double bond and substituents at the adjacent allylic position.[13] In a fluorinated cyclohexene, the conformation will be heavily biased to minimize the interaction between the allylic fluorine and substituents on the sp² carbons. This strain is a powerful tool for controlling the conformation around the C-C single bond of the allylic carbon.
Beyond the gauche effect, hyperconjugation plays a critical role. The most significant interaction is often the donation of electron density from an anti-periplanar C-H bonding orbital (σC-H) into the empty C-F antibonding orbital (σ*C-F).[9][14] This interaction stabilizes the conformation where these orbitals are aligned at 180°. This effect can, for instance, favor an axial orientation of a C-F bond if there is an anti-periplanar axial C-H bond on an adjacent carbon.
Caption: Fig. 2: Dominant Stereoelectronic Effects in Fluorinated Systems.
The Analytical Toolkit: Deciphering Conformation
A definitive conformational analysis is never achieved by a single method. It requires a synergistic approach, integrating high-resolution experimental data from NMR spectroscopy with the theoretical insights from computational chemistry. This combination forms a self-validating system where experimental observables are rationalized by theory, and theoretical models are refined by experimental data.
Caption: Fig. 3: Integrated Workflow for Conformational Analysis.
NMR Spectroscopy
NMR is the most powerful experimental technique for studying conformation in solution.
-
¹H and ¹⁹F Chemical Shifts: The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is determined by conformation. For example, an axial fluorine is typically shielded (appears at a lower chemical shift) compared to an equatorial fluorine.[15]
-
J-Coupling (Scalar Coupling): Three-bond (vicinal) coupling constants, such as ³J(H,H) and ³J(H,F), are related to the dihedral angle between the coupled nuclei via the Karplus equation. Measuring these values provides direct geometric information. Through-space J-couplings (e.g., J(F,F)) can also be observed when two fluorine atoms are close in space, providing another powerful distance constraint.[16][17][18]
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that depends on the distance between nuclei (proportional to 1/r⁶). 1D and 2D NOE experiments, particularly ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), are invaluable for determining which atoms are close to each other in the 3D structure of the molecule.[19][20][21]
Computational Chemistry
Computational methods provide the energetic and electronic rationale for the experimentally observed conformations.
-
Density Functional Theory (DFT): DFT is widely used to perform conformational searches, optimize geometries, and calculate the relative energies of different conformers.[10][14] This allows for the prediction of the major and minor species in a conformational equilibrium.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is a post-calculation method that dissects the DFT wavefunction to identify and quantify the strength of stereoelectronic interactions, such as hyperconjugation.[14] It provides a direct measure of the stabilizing energy from an interaction like σC-H → σ*C-F.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to identify bond paths, including those for non-covalent interactions like weak hydrogen bonds, providing another lens to understand stabilizing forces.[22]
Application in Drug Development: A Case Perspective
Consider a hypothetical drug candidate containing a 3-fluorocyclohexene moiety. Initial screening reveals moderate potency. A conformational analysis campaign is launched.
-
NMR Analysis: HOESY experiments reveal a strong NOE between the fluorine atom and a proton on a distal part of the molecule, suggesting a folded conformation. ³J(H,F) coupling constants indicate a strong preference for a pseudo-axial orientation of the fluorine.
-
Computational Modeling: DFT calculations confirm that the pseudo-axial conformer is lower in energy by 2.5 kcal/mol. NBO analysis reveals a strong σC-H → σ*C-F hyperconjugative interaction is responsible for this preference.
-
Insight & Action: The team hypothesizes that this folded, axial-fluorine conformation is the bioactive one. They also note that this conformation partially occludes a key pharmacophore. A second-generation compound is designed where the stereoelectronic effect is further enhanced by additional substitution, locking the molecule even more rigidly in the desired conformation but with the pharmacophore more exposed. The new analog shows a 50-fold increase in potency, demonstrating the power of conformation-led design.[2][6]
Experimental Protocols
Protocol: NMR Data Acquisition for Conformational Analysis
Objective: To acquire high-quality 1D and 2D NMR data suitable for determining the solution-phase conformation of a fluorinated cyclohexene derivative.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Choose a solvent that best represents a relevant biological environment or in which the compound is most stable.
-
Filter the solution into a high-quality NMR tube to remove any particulate matter.
-
Degas the sample by bubbling with an inert gas (N₂ or Ar) for several minutes, especially if quantitative NOE data is required, to remove dissolved oxygen which is paramagnetic and can interfere with relaxation measurements.
-
-
Initial 1D Spectra:
-
Acquire standard 1D ¹H and ¹⁹F{¹H} (proton-decoupled) spectra to confirm identity and purity.
-
Acquire a 1D ¹⁹F-coupled ¹H spectrum to observe ¹H-¹⁹F couplings.
-
-
2D Homonuclear Correlation (COSY):
-
Run a standard gCOSY or DQF-COSY experiment to establish ¹H-¹H spin systems and aid in resonance assignment.
-
-
2D Heteronuclear Correlation (HSQC/HMQC):
-
Acquire a ¹H-¹³C HSQC experiment to assign one-bond proton-carbon correlations.
-
-
J-Coupling Measurement:
-
Measure ³J(H,H) values directly from high-resolution 1D ¹H spectra or using more advanced experiments like PSYCHE.
-
Measure ³J(H,F) values from the ¹⁹F-coupled ¹H spectrum. If overlap is severe, a 2D J-resolved experiment may be necessary.
-
-
NOE/HOESY Measurement:
-
Acquire a 2D ¹H-¹H NOESY or ROESY spectrum with a range of mixing times (e.g., 200-800 ms) to build up NOE curves and ensure measurements are in the linear regime.
-
Acquire a 2D ¹H-¹⁹F HOESY spectrum. This is crucial for obtaining distance restraints involving fluorine. Use a mixing time appropriate for the size of the molecule.
-
-
Variable Temperature (VT) NMR (Optional):
-
If conformational exchange is suspected, acquire spectra at a range of temperatures (e.g., from -60 °C to +40 °C). This can "freeze out" individual conformers at low temperatures or allow for the measurement of the thermodynamics of the equilibrium.
-
Protocol: DFT-Based Conformational Search and Analysis
Objective: To identify the low-energy conformers of a fluorinated cyclohexene derivative and analyze the electronic factors governing their stability.
Software: Gaussian, Spartan, or similar quantum chemistry package.
Methodology:
-
Initial Structure Generation:
-
Build the 2D structure of the molecule in the software's graphical interface.
-
Generate an initial 3D structure using a molecular mechanics force field (e.g., MMFF94).
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search at a low level of theory (e.g., molecular mechanics or semi-empirical PM7) to identify a pool of potential low-energy conformers.
-
-
Geometry Optimization:
-
Take the unique conformers from the search (e.g., all structures within 5 kcal/mol of the global minimum) and perform full geometry optimization using a more robust level of theory. A common choice is DFT with the B3LYP functional and a Pople-style basis set like 6-31G(d). For higher accuracy, especially with non-covalent interactions, functionals like M06-2X with a larger basis set (e.g., aug-cc-pVTZ) are recommended.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the optimization. This confirms that each structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energies (ZPVE) and thermal corrections to calculate Gibbs free energies.
-
-
Energy Analysis:
-
Compare the calculated Gibbs free energies of all optimized conformers to determine their relative populations according to the Boltzmann distribution.
-
-
NBO Analysis:
-
On the final optimized geometries, perform a Natural Bond Orbital (NBO) analysis.
-
Specifically, examine the second-order perturbation theory analysis output to find the stabilization energies (E(2)) for interactions between filled (donor) and empty (acceptor) orbitals. Look for key interactions like σC-H → σC-F and n(O) → σC-F.
-
-
Correlation with Experimental Data:
-
Compare the calculated geometries (dihedral angles, interatomic distances) of the lowest-energy conformer(s) with the data derived from NMR (J-couplings, NOEs). Strong agreement validates the conformational model.
-
Conclusion
The is a field where steric intuition often fails, and a deep understanding of stereoelectronic principles is essential. The subtle yet powerful influence of the fluorine atom, governed by effects like hyperconjugation and gauche stabilization, provides a sophisticated tool for medicinal chemists to control molecular shape. By tightly integrating advanced NMR spectroscopy with high-level computational modeling, researchers can move beyond static 2D representations and truly understand the dynamic 3D nature of their molecules. This rigorous, multi-faceted approach is not merely an academic exercise; it is a critical component of modern, rational drug design, enabling the creation of safer, more potent, and more selective therapeutics.
References
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- Li, Y., & Liu, P. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(16), 1877-1906.
- Jadhav, A., & Kumar, R. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Biology Pharmacy and Health Sciences, 17(02), 083–094.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Unknown. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv.
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- O'Hagan, D. (2008).
- Paquin, J. F., & O'Hagan, D. (2021). Contemporary synthetic strategies in organofluorine chemistry.
- AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem Website.
- O'Hagan, D. (2024).
- da Silva, G. B. (2025). Evaluation of the Alicyclic Gauche Effect in 2‐Fluorocyclohexanone Analogs: a Combined NMR and DFT Study. Chemistry – A European Journal.
- Wier, K., Connor, S., Berger, R., & O'Neil, G. W. (2022). Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. ChemRxiv.
- Gouverneur, V., & Tredwell, M. (Eds.). (2018). Modern Strategies in Organofluorine Chemistry. Springer.
- MDPI. (N.D.). Special Issue: Research Advances in Organofluorine Chemistry. Molecules.
- O'Hagan, D. (2026). The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes.
- Wiberg, K. B., Sklenak, S., & Bailey, W. F. (2002). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. The Journal of Organic Chemistry, 67(14), 4843–4848.
- Anderson, J. S. M., & Popelier, P. L. A. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 122(6), 1647–1660.
- Carcenac, Y., Tordeux, M., Wakselman, C., & Diter, P. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. New Journal of Chemistry, 30(3), 433-439.
- Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(9), 3396-3403.
- Ojima, I. (Ed.). (2019). Frontiers of Organofluorine Chemistry. World Scientific.
- Carcenac, Y., Tordeux, M., Wakselman, C., & Diter, P. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. New Journal of Chemistry, 30(3), 433-439.
- Novoa de Armas, H., et al. (2017). Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF⋯HS and CF⋯SH interactions. Physical Chemistry Chemical Physics, 19(32), 21531-21541.
- Angulo, J., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Organic & Biomolecular Chemistry, 10(42), 8497-8506.
- Al-Saraier, A., & Vederas, J. C. (2005). Kinetic and stereoelectronic effects of a fluorine substituent on the reaction catalysed by an NADPH-dependent cyclohex-1-enylcarbonyl CoA reductase. Organic & Biomolecular Chemistry, 3(15), 2737-2742.
- Tormena, C. F. (2025). Revisiting NMR Through-Space J(FF) Spin-Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. Magnetic Resonance in Chemistry.
- Emsley, J. W., & Phillips, L. (1963). Part 1.--19F Spectra of Fluorocyclohexanes. Journal of the Chemical Society, 434.
- Linclau, B., et al. (2016). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. Chemistry – A European Journal, 22(48), 17161-17165.
- Angulo, J., et al. (2012). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. Organic & Biomolecular Chemistry, 10(42), 8497-8506.
- Yu, C., Chang, S. C., & Liu, C. (1974). Fluorine-19 NMR study on the conformation changes of 1,1,2,2-tetrafluoro-1,2-disilacyclohexanes. Journal of Organometallic Chemistry, 73(2), C23-C25.
- Plavec, J., et al. (1997). Conformational analysis of the complete series of 2' and 3' monofluorinated dideoxyuridines. Journal of the American Chemical Society, 119(5), 947-955.
- Wikipedia. (2024). Gauche Effect. Scribd.
- Johnson, F., & Malhotra, S. K. (1965). Allylic 1,3-strain as a controlling factor in stereoselective transformations. Journal of the American Chemical Society, 87(23), 5492-5493.
- Linclau, B., et al. (2016). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. Chemistry – A European Journal, 22(48), 17161-17165.
- D'Alonzo, D., et al. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. Molecules, 25(23), 5575.
- Freitas, M. P. (2025). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. ChemPhysChem.
- Wikipedia. (n.d.). Allylic strain. Wikipedia.
- Swann, M. J., & Jaroniec, J. (2018). Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today.
- Linclau, B., et al. (2018). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry, 83(15), 8031-8043.
- O'Hagan, D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1633-1644.
- Wiberg, K. B., & Martin, E. (1985). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. The Journal of Organic Chemistry, 50(20), 3737-3743.
- Tormena, C. F., & Contreras, R. H. (2003). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. The Journal of Physical Chemistry A, 107(35), 6868-6875.
- Freitas, M. P. (2023). Using through-space JFH spin–spin coupling constants to infer hydrogen bond formation in organofluorine compounds.
- Al-Husein, B., et al. (2018). A Study of Through-Space and Through-Bond JPP Coupling in a Rigid Nonsymmetrical Bis(phosphine) and Its Metal Complexes. Inorganic Chemistry, 57(7), 3971-3983.
- Lowe, D. (2015). Single-face fluorinated carbon ring takes the strain. Chemistry World.
- Linclau, B., et al. (2015). A Computational Study of Vicinal Fluorination in 2,3- Difluorobutane: Implications for Conformational Control in Alkane Chains. Chemistry – A European Journal, 21(4), 1682-1691.
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Thermodynamic Stability & Synthetic Access: Bis(trifluoromethyl)cyclohex-1-ene Isomers
Executive Summary
The incorporation of trifluoromethyl (
This technical guide analyzes the bis(trifluoromethyl)cyclohex-1-ene scaffold, a versatile building block that exists as multiple regio- and stereoisomers. We dissect the thermodynamic stability of the three primary isomeric classes—1,2-vinylic , 1,3-allylic , and 4,5-homoallylic —providing researchers with the rationale needed to select and synthesize the optimal scaffold for drug discovery campaigns.
Part 1: The Isomer Landscape & Thermodynamic Principles
The stability of bis(trifluoromethyl)cyclohex-1-ene is governed by the interplay between A-values (steric bulk), dipole minimization , and allylic strain .
The 1,2-Bis(trifluoromethyl) Isomer (Vinylic Substitution)
-
Structure: Both
groups are attached to the carbons of the double bond (C1 and C2). -
Thermodynamics: This isomer is kinetically stable but thermodynamically strained .
-
Steric Clash: The two bulky
groups are forced into a cis-planar arrangement. In open-chain systems (e.g., hexafluoro-2-butene), the trans isomer is significantly more stable (by ~5-7 kcal/mol). In the cyclohexene ring, the rigid cyclic structure enforces the cis geometry, creating substantial van der Waals repulsion. -
Electronic Effect: The electron-withdrawing nature of two geminal
groups lowers the HOMO energy of the alkene, making it resistant to oxidation but highly reactive towards nucleophilic attack (Michael-type addition).
-
-
Application: Analogous to perfluorocyclopentene derivatives used in photochromic diarylethenes , this scaffold is valuable for molecular switches where the "locked" conformation is required.
The 4,5-Bis(trifluoromethyl) Isomer (Homoallylic Substitution)
-
Structure: The
groups are located on the backbone (C4 and C5), remote from the double bond. -
Thermodynamics: This is the thermodynamically most accessible isomer via Diels-Alder chemistry.
-
Conformational Preference: The trans-isomer (1,2-diequatorial) is the global minimum. The
group has an A-value of ~2.4–2.5 kcal/mol (similar to an isopropyl group). A cis-1,2 isomer would force one group axial, incurring a penalty of ~2.5 kcal/mol plus gauche interactions.
-
-
Synthesis: Accessed via [4+2] cycloaddition of 1,3-butadiene and hexafluoro-2-butene.
The 1,3-Bis(trifluoromethyl) Isomer (Allylic Substitution)[2]
-
Structure: One
is vinylic (or allylic depending on tautomer) and one is remote. -
Thermodynamics: Recent studies (Grenning et al.) reveal a "runaway" trifluoromethylation effect where 1,3-bis isomers are formed rapidly.
-
Anomaly: While diequatorial conformations are typically favored, specific intermediates (like alkylidenemalononitriles) prefer a diaxial conformation to relieve
strain (allylic strain) between the equatorial substituent and the exocyclic double bond.[2]
-
Part 2: Visualizing the Stability Landscape
The following diagram illustrates the relative stability and synthetic flow for the 4,5-isomer, the most common scaffold for drug development.
Figure 1: Reaction coordinate and stability factors for the formation of 4,5-bis(trifluoromethyl)cyclohex-1-ene via Diels-Alder cycloaddition.
Part 3: Experimental Protocols
Protocol A: Synthesis of trans-4,5-Bis(trifluoromethyl)cyclohex-1-ene
Objective: To synthesize the thermodynamically stable trans-isomer using a stereospecific Diels-Alder reaction. This protocol ensures the relative stereochemistry of the starting alkene is conserved.
Materials:
-
1,3-Butadiene (condensed gas)
-
(E)-1,1,1,4,4,4-Hexafluoro-2-butene (Dienophile)
-
Hydroquinone (Radical inhibitor)
-
Stainless steel autoclave (Parr reactor)
Methodology:
-
Preparation: Cool the autoclave to -78°C using a dry ice/acetone bath.
-
Charging: Condense 1,3-butadiene (1.2 equiv) into the vessel. Add (E)-1,1,1,4,4,4-hexafluoro-2-butene (1.0 equiv) and hydroquinone (1 mol%).
-
Reaction: Seal the reactor and heat to 120°C for 24 hours . The internal pressure will rise significantly; ensure the vessel is rated for >50 bar.
-
Note: The high temperature is required because the electron-deficient
groups deactivate the dienophile slightly compared to maleic anhydride, though they are still reactive.
-
-
Workup: Cool to room temperature. Vent excess butadiene into a bleach trap.
-
Purification: The product is a volatile liquid. Purify via fractional distillation at reduced pressure.
-
Validation:
-
-NMR: Look for a single doublet (due to symmetry) at
ppm. -
Coupling Constants: Measure
. A value of ~10-12 Hz indicates trans-diaxial protons, confirming the trans-diequatorial orientation of the groups.
-
-NMR: Look for a single doublet (due to symmetry) at
Protocol B: Thermodynamic Equilibration Study
Objective: To verify the thermodynamic ground state of a synthesized isomer (e.g., checking if a cis-isomer isomerizes to trans).
Methodology:
-
Dissolution: Dissolve 50 mg of the substrate in 0.6 mL of
(or for higher solubility). -
Base Addition: Add 20 mol% of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Monitoring: Transfer to an NMR tube. Acquire
-NMR spectra at t=0, 1h, 6h, and 24h. -
Analysis:
-
If the substrate is the 4,5-isomer, no isomerization should occur (stereocenters are not acidic).
-
If the substrate is a 3,6-isomer (allylic protons), DBU will catalyze isomerization to the conjugated diene or the thermodynamic trans-isomer.
-
Calculate
using the ratio of isomers ( ) via .
-
Part 4: Comparative Data Table
| Property | 1,2-Bis(CF3) Isomer | 4,5-Bis(CF3) Isomer (trans) | 1,3-Bis(CF3) Isomer |
| Primary Access | Alkyne Trifluoromethylation | Diels-Alder Cycloaddition | Togni Reagent "Runaway" |
| Thermodynamic Stability | Low (Steric Clash) | High (Diequatorial) | Variable (Diaxial favored in some intermediates) |
| Electronic Character | Electron-poor alkene | Isolated alkene | Allylic / Conjugated |
| Key Strain | Vinylic van der Waals | Gauche (if cis) | |
| LogP (Est.) | ~3.5 | ~3.8 | ~3.6 |
| Common Application | Photo-switches | Bioisostere Scaffold | Novel Drug Cores |
Part 5: References
-
Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates. Grenning, A. J., et al. ChemRxiv, 2024.
-
The Diels-Alder Reaction. Master Organic Chemistry.
-
Experimental determination of the conformational free energies (A values) of fluorinated substituents. New Journal of Chemistry, 2006.[3]
-
1,2-(Bis)trifluoromethylation of Alkynes. Journal of the American Chemical Society, 2018.
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 2023.
Sources
literature review on trifluoromethylated cycloalkene synthesis
An In-depth Technical Guide to the Synthesis of Trifluoromethylated Cycloalkenes
Foreword: The Strategic Value of the CF₃-Cycloalkene Motif
The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This uniquely electronegative and lipophilic moiety can profoundly modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile. When this group is appended to a cycloalkene scaffold—a conformationally constrained and synthetically versatile core—the resulting structures become highly valuable building blocks for novel therapeutics and functional materials.
This guide provides a comprehensive overview of the principal synthetic strategies for accessing trifluoromethylated cycloalkenes. It is structured not as a rigid encyclopedia but as a narrative that flows from the fundamental reactivity of the trifluoromethyl source to the intricate design of ring-forming reactions. We will explore the causality behind methodological choices, offering insights to empower researchers in designing their own synthetic pathways.
Radical-Mediated Pathways: Harnessing the Trifluoromethyl Radical
The generation and subsequent trapping of the trifluoromethyl radical (•CF₃) is arguably the most powerful and versatile approach for introducing the CF₃ group onto an alkene or diene precursor, which can then be cyclized. The choice of the •CF₃ source and the initiation method are critical decision points that dictate the reaction's scope and efficiency.
Generation of the Trifluoromethyl Radical
The journey begins with the selection of a suitable trifluoromethylating reagent. These reagents are broadly classified by the mechanism through which they release the •CF₃ radical, often involving photoredox catalysis, transition metal activation, or thermal initiation.[1][2]
-
Electrophilic CF₃ Sources (Radical Precursors): Reagents like Togni's hypervalent iodine compounds and Umemoto's sulfonium salts are shelf-stable solids that, upon single-electron reduction by an excited photocatalyst, efficiently generate the •CF₃ radical.[3][4][5][6] This process is central to many modern visible-light-mediated methods.
-
Radical Gas/Liquid Sources: Trifluoroiodomethane (CF₃I) is a classical and potent source, often used in photoredox catalysis where the excited catalyst reduces CF₃I to generate the •CF₃ radical and an iodide anion.[2][7]
-
Inexpensive Salt Sources: Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) is an economical and stable alternative. It typically operates via a reductive quenching cycle where the photo-excited catalyst oxidizes the salt, which then fragments to release SO₂ and the •CF₃ radical.[2][8]
The general mechanism for photocatalytic •CF₃ generation is illustrated below.
Figure 1: General workflow for photoredox-catalyzed generation and reaction of the trifluoromethyl radical.
Strategy 1: Tandem Radical Addition/Cyclization of Dienes
A highly effective method for constructing trifluoromethylated cycloalkenes is the reaction of acyclic dienes with a •CF₃ source. The initial radical addition to one of the double bonds generates a new alkyl radical, which can then undergo an intramolecular cyclization onto the remaining alkene.
Causality in Action: The regioselectivity of the initial radical addition is governed by the formation of the most stable radical intermediate (e.g., allylic or benzylic). The subsequent cyclization follows Baldwin's rules, with 5-exo-trig cyclizations being particularly favorable for forming five-membered rings. The final radical intermediate is then quenched, often by oxidation to a carbocation followed by elimination or trapping, or by hydrogen atom transfer.
Representative Protocol: Photocatalytic Trifluoromethylation-Cyclization of 1,6-Dienes [8]
-
Reactor Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 1,6-diene substrate (1.0 equiv.), Togni's reagent II (1.5 equiv.), and the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).
-
Solvent and Degassing: Add degassed solvent (e.g., acetone or acetonitrile) via syringe. The reaction mixture is then subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Reaction: The tube is sealed and placed in front of a blue LED lamp, with cooling provided by a fan to maintain room temperature. The reaction is stirred vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the trifluoromethylated cycloalkene.
| Substrate Type | CF₃ Source | Catalyst | Yield (%) | Reference |
| 1,6-dienes | CF₃SO₂Cl | Cu(I)/Pyridine | 65-85 | [8] |
| Aryl-substituted 1,6-dienes | Umemoto's Reagent | fac-Ir(ppy)₃ | 70-92 | [5] |
| 1,7-dienes | CF₃I | Ru(bpy)₃Cl₂ | 50-75 | [2] |
Table 1: Comparison of yields for radical trifluoromethylation-cyclization reactions.
Cycloaddition Strategies: Convergent Ring Construction
Cycloaddition reactions offer a highly convergent and stereocontrolled route to trifluoromethylated cycloalkenes by forming the ring and installing the CF₃ group in a single step. The electronic nature of the trifluoromethyl group is key to the success of these transformations.
[4+2] Diels-Alder Cycloadditions
The CF₃ group is a powerful electron-withdrawing group. When attached to an alkene, it creates a potent dienophile for Diels-Alder reactions with electron-rich dienes. This provides a direct pathway to trifluoromethylated cyclohexene derivatives.[9]
Causality in Action: The strong electron-withdrawing nature of the CF₃ group lowers the LUMO energy of the dienophile, accelerating the reaction with the HOMO of an electron-rich diene (Normal Electron-Demand Diels-Alder). The reaction typically proceeds with high regio- and stereoselectivity, governed by the established endo-rule and frontier molecular orbital interactions.
Figure 2: Conceptual workflow of a [4+2] Diels-Alder cycloaddition for CF₃-cyclohexene synthesis.
[2+2] and [3+2] Cycloadditions
Photochemical [2+2] cycloadditions between CF₃-alkenes and other alkenes can yield trifluoromethylated cyclobutanes, which can be further functionalized.[10] Similarly, [3+2] cycloadditions using dipoles like azomethine ylides or nitrile oxides with CF₃-alkenes provide five-membered heterocyclic rings, which can sometimes be precursors to carbocyclic systems. For instance, the reaction of trifluoromethyl-1,3-enynes with trifluorodiazoethane can lead to either bis(trifluoromethyl)cyclopropanes or pyrazolines depending on the solvent, showcasing exquisite chemodivergence.[11]
Ring-Closing Metathesis (RCM): A Modern Powerhouse
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic molecules, and its application to fluorinated substrates is a powerful strategy.[12][13] The approach involves the synthesis of an acyclic diene precursor containing a trifluoromethyl group, followed by intramolecular cyclization catalyzed by a ruthenium or molybdenum alkylidene complex.
Causality in Action: The success of RCM depends on the stability and reactivity of the catalyst and the substrate's ability to adopt a conformation suitable for cyclization. While early catalysts were sensitive to polar functional groups, modern Grubbs and Hoveyda-Grubbs catalysts exhibit remarkable functional group tolerance.[14] The presence of a CF₃ group can sometimes render the adjacent double bond less reactive (reluctant), requiring higher catalyst loadings, elevated temperatures, or longer reaction times.[15] The thermodynamic driving force for RCM is the entropically favorable release of a small, volatile alkene, typically ethylene.
Representative Protocol: RCM for a CF₃-Substituted Cyclopentene [15]
-
Precursor Synthesis: Synthesize the acyclic diene containing the desired CF₃ group and two terminal alkenes using standard organic chemistry methods (e.g., Wittig reaction, cross-coupling).
-
RCM Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the diene precursor in a dry, degassed solvent (e.g., dichloromethane or toluene) in a Schlenk flask.
-
Catalyst Addition: Add the RCM catalyst (e.g., Grubbs II or Hoveyda-Grubbs II catalyst, 2-5 mol%) to the solution.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux (40-80 °C) for 2-12 hours. The reaction progress is monitored by the disappearance of the starting material (TLC, GC-MS).
-
Catalyst Quenching and Workup: After completion, a quenching agent (e.g., ethyl vinyl ether or triphenylphosphine) is added to deactivate the catalyst. The solvent is evaporated, and the crude product is purified by flash column chromatography to yield the pure trifluoromethylated cycloalkene.
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- 15. Ring-closing metathesis of fluoroalkenes toward the synthesis of fluorinated heterocycles containing an oxaza bond [comptes-rendus.academie-sciences.fr]
reactivity profile of 4,5-Bis(trifluoromethyl)cyclohex-1-ene in organic synthesis
An In-depth Technical Guide to the Reactivity Profile of 4,5-Bis(trifluoromethyl)cyclohex-1-ene in Organic Synthesis
Abstract
This technical guide provides a comprehensive analysis of the predicted reactivity profile of 4,5-bis(trifluoromethyl)cyclohex-1-ene, a molecule of significant interest for the synthesis of advanced materials and pharmaceutical agents. Due to the profound electronic influence of the two allylic trifluoromethyl groups, this cycloalkene exhibits a unique reactivity pattern that diverges significantly from its non-fluorinated counterpart. This document synthesizes established principles of physical organic chemistry with data from analogous fluorinated systems to offer a predictive framework for its behavior in key organic transformations. We will explore its anticipated performance as a dienophile in cycloaddition reactions, its susceptibility to radical additions, and its attenuated reactivity towards electrophiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated building blocks.
Introduction: The Influence of Allylic Trifluoromethyl Groups
4,5-Bis(trifluoromethyl)cyclohex-1-ene is a fascinating yet underexplored scaffold in organic synthesis. Its core structure consists of a cyclohexene ring, but the defining features are the two trifluoromethyl (-CF3) groups positioned on the allylic carbons (C4 and C5). The trifluoromethyl group is one of the most powerful electron-withdrawing groups utilized in medicinal chemistry and materials science.[1][2][3] Its influence stems from the high electronegativity of the fluorine atoms, which creates a strong inductive effect (-I).
In 4,5-bis(trifluoromethyl)cyclohex-1-ene, this potent inductive withdrawal of electron density has two primary consequences:
-
Deactivation of the Double Bond: The C=C double bond is rendered significantly electron-deficient. This deactivation profoundly diminishes its nucleophilicity, making it less reactive towards electrophilic attack compared to standard alkenes.[4]
-
Activation of Allylic Positions: The acidity of the C-H bonds at the allylic positions (C3 and C6) may be enhanced, although this effect is less pronounced than the deactivation of the π-system.
This guide will dissect the expected chemical behavior of this molecule across several major reaction classes, providing both mechanistic rationale and actionable experimental insights.
Core Reactivity Profile: A Tale of Two Effects
The reactivity of 4,5-bis(trifluoromethyl)cyclohex-1-ene is dominated by the electron-withdrawing nature of the CF3 groups. This leads to a reactivity profile that favors transformations tolerant of or enhanced by an electron-poor π-system.
Logical Flow: Impact of -CF3 Groups on Reactivity
Caption: Influence of allylic -CF3 groups on the core reactivity of the cyclohexene scaffold.
Key Reaction Classes and Methodologies
[4+2] Cycloaddition: The Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of six-membered ring synthesis, is predicted to be a highly effective transformation for this molecule.[5][6] The electron-deficient nature of the double bond makes 4,5-bis(trifluoromethyl)cyclohex-1-ene an excellent dienophile for reactions with electron-rich dienes.
Mechanistic Rationale: In a normal-demand Diels-Alder reaction, the rate is accelerated by a larger energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The electron-withdrawing -CF3 groups lower the LUMO energy of the cyclohexene, facilitating a more rapid cycloaddition.[6] The reaction proceeds via a concerted, pericyclic mechanism, typically under thermal conditions.[5][7]
Diagram: Diels-Alder Reaction Mechanism
Caption: Concerted [4+2] cycloaddition mechanism.
Representative Protocol: Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene
-
Assembly: To a pressure-rated vial equipped with a magnetic stir bar, add 4,5-bis(trifluoromethyl)cyclohex-1-ene (1.0 eq).
-
Reagent Addition: Add 2,3-dimethyl-1,3-butadiene (1.5 eq) followed by a suitable solvent such as toluene (0.5 M).
-
Reaction: Seal the vial and heat the mixture to 110 °C.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC until consumption of the limiting reagent is observed.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the resulting bicyclic adduct by column chromatography on silica gel.
| Parameter | Expected Value | Rationale |
| Stereoselectivity | High (endo preference) | Governed by secondary orbital interactions, though steric factors may play a role. |
| Regioselectivity | N/A (for symmetric dienes) | With unsymmetrical dienes, regioselectivity will be dictated by electronic and steric factors. |
| Yield | Good to Excellent | Favorable electronics for a normal-demand Diels-Alder reaction.[8] |
Radical Addition Reactions
Given the electron-poor nature of the double bond, radical additions present a robust and highly effective method for functionalization.[9][10] Unlike electrophilic additions, which rely on the nucleophilicity of the alkene, radical additions are initiated by the addition of a neutral radical species to the π-system.
Mechanistic Rationale: The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity is determined by the stability of the resulting carbon-centered radical intermediate. The addition of a radical (X•) to the double bond will preferentially occur to form the most stable radical. In this case, the radical will likely form at the carbon that is not directly adjacent to the CF3-bearing carbon to minimize destabilizing inductive effects.
Workflow: Radical Hydrobromination
Caption: Chain mechanism for radical addition of HBr.
Representative Protocol: Radical Addition of Thiophenol
-
Assembly: In a quartz reaction vessel, dissolve 4,5-bis(trifluoromethyl)cyclohex-1-ene (1.0 eq) and thiophenol (1.2 eq) in degassed benzene (0.2 M).
-
Initiator: Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq).
-
Reaction: Irradiate the mixture with a UV lamp (e.g., 254 nm) or heat to 80 °C.
-
Monitoring: Follow the reaction by GC-MS.
-
Work-up: Once complete, remove the solvent in vacuo.
-
Purification: Purify the product via flash chromatography to yield the thioether adduct.
Electrophilic and Oxidative Additions: A Note on Reactivity
Standard electrophilic additions (e.g., hydrohalogenation with HBr in the absence of a radical initiator, acid-catalyzed hydration) are expected to be sluggish.[11] The strong deactivation of the double bond by the -CF3 groups disfavors the formation of a carbocation intermediate, which would be further destabilized by the adjacent electron-withdrawing groups.
Table: Predicted Reactivity in Electrophilic & Oxidative Reactions
| Reaction | Reagent(s) | Predicted Outcome | Rationale |
| Halogenation | Br2 in CCl4 | Slow, may require forcing conditions or a Lewis acid catalyst. | The double bond is a poor nucleophile.[12] |
| Epoxidation | m-CPBA | Very slow; may require stronger peracids (e.g., trifluoroperacetic acid). | The electron-deficient alkene is less susceptible to attack by the electrophilic oxygen. |
| Dihydroxylation | OsO4, NMO | Likely to proceed, but slower than with electron-rich alkenes. | The mechanism is a concerted cycloaddition, less sensitive to electronic deactivation than two-step electrophilic additions. |
Synthetic Utility and Applications
The true value of 4,5-bis(trifluoromethyl)cyclohex-1-ene lies in its potential as a precursor to highly functionalized, saturated carbocycles. The introduction of two trifluoromethyl groups can dramatically alter the physicochemical properties of a molecule, a strategy widely employed in drug discovery to enhance:
-
Metabolic Stability: The C-F bond is exceptionally strong, and the -CF3 group can block sites of oxidative metabolism.[2]
-
Lipophilicity: A -CF3 group significantly increases lipophilicity, which can improve membrane permeability and oral bioavailability.[1]
-
Binding Affinity: The electronic properties of the -CF3 group can lead to favorable interactions with biological targets.[1][3]
The reaction products derived from this scaffold, such as the bicyclic adducts from Diels-Alder reactions, provide rigid, three-dimensional structures that are highly desirable for exploring chemical space in drug development programs.[13][14]
Conclusion
The reactivity profile of 4,5-bis(trifluoromethyl)cyclohex-1-ene is a classic example of fluorine's powerful influence in organic chemistry. While its electron-deficient double bond is deactivated towards traditional electrophilic attack, it is primed for participation in [4+2] cycloadditions and radical addition reactions. This predictable and distinct reactivity makes it a valuable building block for the synthesis of complex, fluorinated molecules. Understanding this profile allows chemists to strategically design synthetic routes to novel compounds with potentially enhanced biological or material properties.
References
- We have developed a good chemo‐ and regioselective, atom‐economical methodology for synthesizing trifluoroethylated saturated heterocyclic derivatives and trifluoroethyl‐containing cyclobutane derivatives. This process involves the generation of trifluoromethyl radical from the Langlois (CF3SO2Na) reagent under photoredox conditions, which selectively reacts with the electron‐rich terminal double/triple bonds in the diene/enyne framework.
- Radical alkynyltrifluoromethylation of alkenes with actylenic triflones has been achieved. This radical chain reaction is initiated by a catalytic amount of an electron-donor–acceptor complex composed of Togni's reagent and N-methylmorpholine.
- We report a mild and operationally simple trifluoroacylation strategy of olefines, that utilizes trifluoroacetic anhydride as a low‐cost and readily available reagent.
- Among these methods, radical trifluoromethylation has gained renewed interest, and exhibits mild conditions together with good substrate compatibility and selectivity with the involvement of photo-, electro-, and metal-catalysis.
- An efficient, redox-neutral and visible-lightinduced three-component tandem trifluoromethylation / gemdifluoroallylation reaction of electron-rich alkenes is described. Hep Journals.
- Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. PMC.
- Organocatalytic diastereo- and enantioselective oxa-hetero-Diels–Alder reactions of enones with aryl trifluoromethyl ketones for the synthesis of trifluoromethyl-substituted tetrahydropyrans. Royal Society of Chemistry.
- Deoxytrifluoromethylation/Aromatization of Cyclohexan(en)ones to Access Highly Substituted Trifluoromethyl Arenes. ChemRxiv.
- Electrophilic Addition to Alkenes. Chemistry LibreTexts.
- The Diels-Alder Reaction. YouTube.
- Diels-Alder reactions of (trifluoromethyl)ethene and (trifluoromethyl)styrenes with functionalized butadienes.
- Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. PMC.
- Some examples of experimentally reported fluorinated cyclohexanes.
- (PDF) Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.
- Fluorine in drug discovery: Role, design and case studies.
- Electrophilic Addition and Cyclization Reactions of Allenes.
- Fluorinated Building Blocks in Drug Design: Why They M
- Diels–Alder reaction. Wikipedia.
- The Diels-Alder Reaction. Master Organic Chemistry.
- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Chemistry Portal.
- Organophotocatalytic Reduction of Benzenes to Cyclohexenes. ChemRxiv.
- Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions.
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
- Electrophilic Addition to Alkenes and Alkynes | Carbocation Form
- Fluorine in Pharmaceutical and Medicinal Chemistry. National Academic Digital Library of Ethiopia.
- Synthesis of trifluoromethyl alkenes. Organic Chemistry Portal.
- Synthesis and characterization of 4,5-bis(4-fluorobenzoyl)-1-methylcyclohexene and its polyethers.
- Electrophilic Addition Reactions. La Salle University.
- Oxidation of difluorocarbene and subsequent trifluoromethoxyl
- Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorin
- Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane.
- Cyclohexene synthesis. Organic Chemistry Portal.
- Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity. Royal Society of Chemistry.
- Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC.
- Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles.
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Cyclohexene – Knowledge and References. Taylor & Francis.
- Aliphatic Nucleophilic Substitution. Southern Illinois University Edwardsville.
- 1,4-Bis(trifluoromethyl)cyclohexane (cis- and trans- mixture). Chem-Impex.
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Methodological & Application
Application Notes and Protocols for the Diels-Alder Synthesis of 4,5-Bis(trifluoromethyl)cyclohex-1-ene
Introduction: The Significance of Fluorinated Cyclohexenes
The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. These moieties can dramatically alter the physicochemical properties of a compound, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. 4,5-Bis(trifluoromethyl)cyclohex-1-ene is a valuable building block, providing a cyclohexene scaffold with two vicinal trifluoromethyl groups. This structure is of significant interest for the synthesis of novel pharmaceuticals, agrochemicals, and advanced polymers. The Diels-Alder reaction, a powerful and atom-economical [4+2] cycloaddition, represents the most logical and efficient pathway to this target molecule.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the proposed synthesis of 4,5-Bis(trifluoromethyl)cyclohex-1-ene via the Diels-Alder reaction, including both thermal and Lewis acid-catalyzed protocols.
Theoretical Framework: The Diels-Alder Reaction
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a substituted alkene, known as the dienophile, to form a substituted cyclohexene.[1][2] The reaction is highly stereospecific and its rate is significantly influenced by the electronic properties of the reactants. Generally, the reaction is favored when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups.[2]
In the synthesis of 4,5-Bis(trifluoromethyl)cyclohex-1-ene, the reactants are:
-
Diene: 1,3-Butadiene
-
Dienophile: (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene
The two trifluoromethyl groups on the dienophile are strongly electron-withdrawing, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature is expected to facilitate the reaction with the Highest Occupied Molecular Orbital (HOMO) of 1,3-butadiene. However, the steric bulk of the trifluoromethyl groups may also present a challenge, potentially requiring elevated temperatures or the use of a catalyst to overcome the activation barrier.
Reaction Mechanism
The reaction proceeds through a cyclic transition state, leading to the formation of the cyclohexene ring in a single, concerted step.
Figure 1: General workflow for the Diels-Alder synthesis.
Experimental Protocols
Given the absence of a specific literature precedent for this exact reaction, the following protocols are proposed based on established principles of Diels-Alder reactions involving fluorinated dienophiles.[3][4]
Protocol 1: Thermal Diels-Alder Synthesis
This protocol relies on elevated temperatures to provide the necessary activation energy for the cycloaddition.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 1,3-Butadiene | ≥99% | Major Chemical Supplier | Handled as a condensed gas. |
| (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | ≥98% | Fluorochemical Supplier | Volatile liquid. |
| Toluene | Anhydrous | Major Chemical Supplier | Reaction solvent. |
| High-pressure reaction vessel | - | - | Autoclave or sealed tube. |
| Rotary evaporator | - | - | For solvent removal. |
| Flash chromatography system | - | - | For purification. |
| Silica gel | 60 Å, 230-400 mesh | - | Stationary phase. |
| Hexane/Ethyl Acetate | HPLC grade | - | Mobile phase. |
Procedure
-
Vessel Preparation: A high-pressure reaction vessel is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition:
-
To the reaction vessel, add anhydrous toluene (0.5 M relative to the dienophile).
-
Add (Z)-1,1,1,4,4,4-hexafluorobut-2-ene (1.0 eq).
-
Cool the vessel to -78 °C using a dry ice/acetone bath.
-
Condense 1,3-butadiene (1.5 eq) into the reaction vessel. The excess diene is used to maximize the conversion of the dienophile and to compensate for potential dimerization.
-
-
Reaction:
-
Seal the reaction vessel securely.
-
Allow the vessel to warm to room temperature behind a blast shield.
-
Place the vessel in a preheated oil bath or heating mantle at 150-180 °C. Caution: This reaction should be conducted in a well-ventilated fume hood with appropriate safety precautions due to the high pressure generated.
-
Maintain the reaction at this temperature for 24-48 hours, with stirring if possible.
-
-
Work-up:
-
Cool the reaction vessel to room temperature.
-
Carefully vent any excess pressure.
-
Open the vessel and transfer the reaction mixture to a round-bottom flask.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 4,5-Bis(trifluoromethyl)cyclohex-1-ene.
-
Expected Outcome and Characterization
The expected product is a colorless oil. Characterization should be performed using:
-
¹H NMR: To confirm the presence of olefinic and aliphatic protons.
-
¹⁹F NMR: To confirm the presence and chemical environment of the trifluoromethyl groups.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
GC-MS: To determine the purity and confirm the molecular weight of the product.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Synthesis
The use of a Lewis acid catalyst can accelerate the Diels-Alder reaction and may allow for lower reaction temperatures.[5][6][7] Aluminum chloride (AlCl₃) is a common and effective Lewis acid for this purpose.[5]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 1,3-Butadiene | ≥99% | Major Chemical Supplier | Handled as a condensed gas. |
| (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | ≥98% | Fluorochemical Supplier | Volatile liquid. |
| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99.99% | Major Chemical Supplier | Highly hygroscopic. |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS grade | - | For quenching. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS grade | - | For drying. |
| Standard glassware | - | - | Flame-dried. |
Procedure
Figure 2: Workflow for the Lewis acid-catalyzed synthesis.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under a stream of inert gas (argon or nitrogen).
-
Reagent Addition:
-
Allow the flask to cool to room temperature.
-
Add anhydrous dichloromethane (DCM) (0.5 M relative to the dienophile).
-
Add (Z)-1,1,1,4,4,4-hexafluorobut-2-ene (1.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
-
Catalyst Addition:
-
Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (0.1 - 0.2 eq) to the stirred solution. Caution: The addition can be exothermic.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the dienophile-Lewis acid complex.
-
-
Diene Addition:
-
Slowly bubble 1,3-butadiene (1.5 eq) through the reaction mixture at 0 °C.
-
-
Reaction:
-
Allow the reaction to stir at 0 °C and gradually warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is anticipated to be complete within 4-12 hours.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 4,5-Bis(trifluoromethyl)cyclohex-1-ene.
-
Safety Precautions
-
1,3-Butadiene: is a flammable and carcinogenic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
(Z)-1,1,1,4,4,4-Hexafluorobut-2-ene: is a volatile liquid. Avoid inhalation and skin contact.
-
Aluminum Chloride: is a corrosive and water-reactive solid. Handle in a glovebox or under an inert atmosphere. The quenching process is exothermic and releases gas.
-
High-Pressure Reactions: The thermal protocol generates high pressure. Use a certified high-pressure reaction vessel and a blast shield.
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The Diels-Alder reaction provides a powerful and direct route to 4,5-Bis(trifluoromethyl)cyclohex-1-ene. While the thermal method is straightforward, it may require harsh conditions. The Lewis acid-catalyzed approach offers a milder alternative that can potentially improve reaction rates and yields. The choice of protocol will depend on the available equipment and the desired scale of the synthesis. The protocols outlined in this application note provide a solid foundation for researchers to successfully synthesize this valuable fluorinated building block.
References
- Organic & Biomolecular Chemistry. (n.d.). Organocatalytic diastereo- and enantioselective oxa-hetero-Diels–Alder reactions of enones with aryl trifluoromethyl ketones for the synthesis of trifluoromethyl-substituted tetrahydropyrans. RSC Publishing.
- Kirij, N. V., Filatov, A. A., Yagupolskii, Y. L., Peng, S., & Sprague, L. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 452–459.
- Kirij, N. V., Filatov, A. A., Yagupolskii, Y. L., Peng, S., & Sprague, L. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 452–459.
- Yagupolskii, Y. L., et al. (2025). Elucidating the Scope and Stereochemistry of Diels-Alder Reactions of (E)- and (Z)-1,1,1,4,4,4-hexafluoro-2-butene: A Combined NMR, Quantum-Chemical, and X-ray Crystallographic Study. ResearchGate.
- BenchChem. (n.d.). Application Notes: Synthetic Protocols for Diels-Alder Reactions using THF-AlCl₃.
- BenchChem. (n.d.). (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene.
- Wikipedia. (n.d.). Diels–Alder reaction.
- Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction.
- ACS Publications. (n.d.). Diels-Alder reactions of (trifluoromethyl)ethene and (trifluoromethyl)styrenes with functionalized butadienes. The Journal of Organic Chemistry.
- Indian Academy of Sciences. (2020). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 132(48).
- Sigma-Aldrich. (n.d.). Diels-Alder Reaction.
- Fernandez, I., Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions.
- University of Calgary. (n.d.). Ch 10: Diels-Alder reaction.
- Zouaoui, E., et al. (2015). One-pot synthesis of cyclohexenes bearing quaternary trifluoromethylated carbon via Diels-Alder reaction. Organic Chemistry: An Indian Journal, 11(9), 343-346.
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tsijournals.com [tsijournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance ROMP of Fluorinated Cyclohexenes and Fused-Ring Surrogates
This Application Note is structured to address the specific thermodynamic and kinetic challenges associated with the Ring-Opening Metathesis Polymerization (ROMP) of fluorinated cyclohexenes. Unlike high-strain monomers (e.g., norbornene), cyclohexene derivatives possess low ring strain, requiring specialized "activated" protocols to drive polymerization.
Executive Summary & Strategic Analysis
The incorporation of fluorine into polyalkenamers via ROMP offers transformative properties for drug development, including enhanced hydrophobicity, lipophobicity, and chemical resistance. However, the direct polymerization of fluorinated cyclohexenes presents a formidable thermodynamic challenge: the Gibbs free energy of polymerization (
The Core Challenge: Standard Grubbs-type catalysts cannot polymerize simple fluorinated cyclohexenes (e.g., 3-fluorocyclohexene) to high molecular weight because the equilibrium favors the monomer.
The Solution: This guide details two "Self-Validating" protocols to overcome this barrier:
-
The "Fused-Ring" Strategy (Protocol A): Using trans-fused carbonate or acetal bridges to artificially increase Ring Strain Energy (RSE) to >6 kcal/mol, forcing the cyclohexene ring to open.
-
The "Norbornene Surrogate" Strategy (Protocol B): Utilizing fluorinated norbornenes (bicyclic cyclohexene analogues) which possess high RSE (
27 kcal/mol) to guarantee rapid, living polymerization while mimicking the cyclohexenyl backbone structure.
Mechanistic Logic & Thermodynamic Landscape
To successfully polymerize these monomers, one must manipulate the reaction equilibrium.[1] The driving force of ROMP is the release of ring strain (Enthalpy,
Thermodynamic Viability Diagram
The following diagram illustrates the energy landscape required to drive the reaction forward.
Figure 1: Reaction coordinate comparison. Simple cyclohexenes suffer from reversible depolymerization (red dotted line), whereas fused/strained systems drive formation of the polymer.
Critical Reagents & Solvent Selection
Fluorinated polymers frequently exhibit fluorophilicity and insolubility in standard organic solvents. Proper solvent selection is the difference between a living polymer and a precipitated oligomer.
| Component | Recommendation | Scientific Rationale |
| Solvent | Benzotrifluoride (BTF) or | Critical: Dissolves both the fluorinated monomer and the growing polymer chain. DCM often causes precipitation of fluorinated blocks. |
| Catalyst | Grubbs Gen 3 (G3) or Hoveyda-Grubbs Gen 2 (HG2) | G3: Fastest initiation, essential for low-strain monomers. HG2: Higher stability if the fluorinated monomer has coordinating impurities. |
| Monomer | trans-Carbonate-fused Fluorinated Cyclohexene | Fusing a 5-membered carbonate ring trans to the cyclohexene introduces necessary strain (approx. 8 kcal/mol). |
| Quencher | Ethyl Vinyl Ether (EVE) | Standard termination agent; cleaves the Ru-carbene from the chain end. |
Experimental Protocols
Protocol A: ROMP of trans-Carbonate-Fused Fluorinated Cyclohexenes
Target Application: Degradable fluorinated scaffolds for drug delivery.
Prerequisites:
-
All steps must be performed in a nitrogen-filled glovebox or using strict Schlenk techniques .
-
Monomer: 4-fluoro-trans-cyclohexene-carbonate (synthesized via epoxide opening of 4-fluorocyclohexene oxide).
Step-by-Step Workflow:
-
Monomer Activation:
-
Dissolve the fused fluorinated monomer (1.0 mmol) in anhydrous Benzotrifluoride (BTF) ([M] = 0.5 M).
-
Note: High concentration is required to favor polymerization over macrocyclization (entropy vs. enthalpy).
-
-
Catalyst Preparation:
-
Prepare a stock solution of Grubbs 3rd Generation Catalyst (G3) in BTF.
-
Target a Monomer:Catalyst (M:C) ratio of 100:1 to 300:1 .
-
-
Initiation & Propagation:
-
Rapidly inject the catalyst solution into the stirring monomer solution at 0°C to 10°C .
-
Causality: Lower temperature suppresses the entropic penalty (
), shifting the equilibrium toward the polymer ( ). -
Stir vigorously for 30–60 minutes. Viscosity should increase visibly.
-
-
Termination:
-
Purification:
-
Precipitate the polymer dropwise into cold Methanol or Hexane (depending on fluorination level; highly fluorinated polymers may require fluoro-solvents for washing).
-
Dry under high vacuum at ambient temperature.
-
Protocol B: ROMP of Fluorinated Norbornenes (The "Surrogate" Route)
Target Application: High-performance coatings and chemically resistant elastomers. Why this is included: Most "fluorinated cyclohexene" polymers in industry are actually derived from fluorinated norbornenes because the norbornene ring contains a cyclohexene boat form, and the high strain guarantees success.
Step-by-Step Workflow:
-
Monomer Prep:
-
Use 5-perfluorohexyl-norbornene or 5,5-difluoro-norbornene .
-
Degas monomer via freeze-pump-thaw cycles (3x).
-
-
Solvent System:
-
Use a 1:1 mixture of DCM:BTF . Pure DCM may cause the fluorinated polymer to crash out, terminating the "living" nature of the chain.
-
-
Polymerization:
-
Add Hoveyda-Grubbs 2nd Gen (HG2) at Room Temperature ([M] = 0.1 M).
-
Observation: Reaction is often complete within 5-10 minutes due to high strain release (
).
-
-
Hydrogenation (Optional but Recommended):
-
To create a strictly saturated fluorinated cyclohexane backbone, the unsaturated polymer must be hydrogenated using Wilkinson’s Catalyst (
) and (400 psi) at 60°C.
-
Process Visualization (Workflow)
The following Graphviz diagram outlines the critical decision points and workflow for Protocol A (The Low-Strain Challenge).
Figure 2: Operational workflow emphasizing the necessity of strain and temperature control for 6-membered rings.
Troubleshooting & Data Validation
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Equilibrium reached; Temperature too high. | Lower reaction temp to 0°C or -10°C to shift |
| Polymer Precipitation | Fluorinated block is insoluble in DCM. | Switch solvent to 100% Benzotrifluoride (BTF) . |
| Broad PDI (>1.5) | Slow initiation relative to propagation. | Switch from Grubbs I/II to Grubbs III (pyridine-ligated) for faster initiation. |
| No Reaction | Vinylic Fluorine deactivation. | Ensure fluorine is allylic or on the bridgehead. Vinylic fluorines (on the C=C) deactivate metathesis. |
References
-
Hong, M., et al. (2019). "Chemical Recycling of Polyolefins via Ring-Closing Metathesis Depolymerization." Chemical Communications. Link (Demonstrates the use of trans-carbonate-fused cyclohexenes to overcome low strain).
- Grubbs, R. H. (2003). "Handbook of Metathesis." Wiley-VCH.
-
Martinez, H., et al. (2012). "Ring-Opening Metathesis Polymerization of Functionalized Cyclooctenes." Macromolecules. Link (Protocols for substituted cyclic olefins).
-
Leitgeb, A., et al. (2010).[6] "The ROMP Toolbox Upgraded." Monatshefte für Chemie. Link (Review of fluorinated norbornene polymerization).
-
Fustero, S., et al. (2015).[8] "Olefin Metathesis Reactions with Fluorinated Substrates, Catalysts, and Solvents." Chemical Reviews. Link (Comprehensive guide on fluorine effects in metathesis).
Sources
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 3. Surface-initiated Ring-opening Metathesis Polymerization in the Vapor Phase: An Efficient Method for Grafting Cyclic Olefins of Low Strain Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 20.210.105.67 [20.210.105.67]
- 6. researchgate.net [researchgate.net]
- 7. B(C6F5)3 Co-Catalyst Promotes Unconventional Halide Abstraction from Grubbs I to Enhance Reactivity and Limit Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. osti.gov [osti.gov]
- 10. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
oxidative cleavage of 4,5-Bis(trifluoromethyl)cyclohex-1-ene
Application Note: Precision Oxidative Cleavage of 4,5-Bis(trifluoromethyl)cyclohex-1-ene
Executive Summary
This application note details the protocols for the oxidative cleavage of 4,5-bis(trifluoromethyl)cyclohex-1-ene (1) to yield 3,4-bis(trifluoromethyl)hexanedioic acid (2) (CAS 887268-10-2). This transformation is critical for generating fluorinated aliphatic building blocks used in high-performance polyamides (fluorinated Nylons), Metal-Organic Frameworks (MOFs), and metabolically stable peptidomimetics.
Two distinct methodologies are provided:
-
Method A (Ozonolysis): High-purity route suitable for gram-scale synthesis with oxidative workup.
-
Method B (Ru-Catalyzed Oxidation): Robust, scalable "Sharpless" protocol using
for direct conversion to the dicarboxylic acid.
Chemical Context & Retrosynthesis
The substrate, 4,5-bis(trifluoromethyl)cyclohex-1-ene , is typically accessible via a Diels-Alder cycloaddition between 1,3-butadiene and (E)-1,1,1,4,4,4-hexafluorobut-2-ene. The presence of two electron-withdrawing trifluoromethyl (
Target Product: 3,4-Bis(trifluoromethyl)hexanedioic acid (also known as 3,4-bis(trifluoromethyl)adipic acid).
Reaction Scheme
Figure 1: General reaction pathway for the oxidative ring-opening.
Method A: Ozonolysis with Oxidative Workup
Rationale: Ozonolysis is the preferred method for high-purity applications. It allows for the clean formation of the ozonide intermediate at low temperatures, minimizing over-oxidation side products. An oxidative workup with hydrogen peroxide is required to access the dicarboxylic acid directly.
Reagents & Equipment
-
Substrate: 4,5-Bis(trifluoromethyl)cyclohex-1-ene (10 mmol, ~2.18 g)
-
Oxidant: Ozone (
) generator -
Solvent: Dichloromethane (
) / Methanol ( ) (9:1 v/v) -
Quench/Oxidant: Hydrogen Peroxide (
, 30% aq.) / Formic Acid ( ) -
Equipment: 3-neck round bottom flask, gas inlet dispersion tube, cooling bath (-78°C).
Step-by-Step Protocol
-
Setup: Charge a 100 mL 3-neck flask with 4,5-bis(trifluoromethyl)cyclohex-1-ene (2.18 g, 10 mmol) and 40 mL of
(9:1). -
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the system is vented to a fume hood scrubber (KI solution) to trap excess ozone.
-
Ozonolysis: Introduce a stream of
into the solution via the dispersion tube.-
Endpoint: Monitor until a persistent faint blue color appears (indicating saturated ozone) or by TLC (disappearance of starting material).
-
Purge: Once complete, purge with Nitrogen (
) for 15 minutes at -78°C to remove excess ozone (blue color disappears).
-
-
Oxidative Workup:
-
Caution: Ozonides are explosive. Do not concentrate the crude ozonide.
-
Add a mixture of Formic Acid (5 mL) and
(30%, 5 mL) dropwise to the cold solution. -
Allow the reaction to warm slowly to room temperature (RT) and then reflux gently (40-50°C) for 2-4 hours to ensure complete conversion of the ozonide to the carboxylic acid.
-
-
Isolation:
-
Concentrate the solvent under reduced pressure (carefully).
-
Dissolve the residue in Ethyl Acetate (EtOAc, 50 mL).
-
Wash with ferrous sulfate (
) solution (to destroy peroxides), then water and brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from minimal hot water or toluene/hexane to yield white crystalline solid.
Method B: Ruthenium-Catalyzed Oxidation (Sharpless Protocol)
Rationale: This method uses catalytic Ruthenium(III) chloride and stoichiometric Sodium Periodate (
Reagents & Equipment
-
Substrate: 4,5-Bis(trifluoromethyl)cyclohex-1-ene (10 mmol)
-
Catalyst: Ruthenium(III) chloride hydrate (
) (2-5 mol%) -
Co-Oxidant: Sodium Periodate (
) (4.1 equivalents) -
Solvent System:
/ / (2:2:3)-
Green Alternative: Ethyl Acetate /
/ (2:2:3) can often substitute for .
-
Step-by-Step Protocol
-
Preparation: In a 250 mL round bottom flask, dissolve
(8.8 g, 41 mmol) in water (30 mL). -
Catalyst Addition: Add
(50 mg, ~0.2 mmol) to the periodate solution. The mixture will turn bright yellow (formation of ). -
Substrate Addition: Add a solution of 4,5-bis(trifluoromethyl)cyclohex-1-ene (2.18 g, 10 mmol) in
(20 mL) and (or EtOAc) (20 mL). -
Reaction: Stir vigorously at room temperature.
-
Exotherm Control: The reaction is exothermic. Use a water bath to maintain 20-25°C if necessary.
-
Monitoring: The reaction typically completes in 2-6 hours. Monitor by TLC or GC-MS.
-
-
Quenching:
-
Dilute with water (50 mL).
-
Extract with Ethyl Acetate (
mL). -
Important: The organic layer may be dark due to Ru species. Add a few mL of saturated sodium bisulfite (
) solution to the organic phase to reduce residual (black precipitate forms) and destroy excess periodate.
-
-
Filtration: Filter the mixture through a pad of Celite to remove Ruthenium residues.
-
Isolation: Wash the filtrate with brine, dry over
, and concentrate to yield the crude diacid.
Process Workflow & Comparison
Workflow Diagram
Figure 2: Decision matrix and workflow for oxidative cleavage protocols.
Method Comparison Table
| Feature | Method A: Ozonolysis | Method B: Ru-Catalyzed ( |
| Primary Reagent | Ozone ( | Sodium Periodate ( |
| Temperature | -78°C (Cryogenic) | 20°C - 30°C (Ambient) |
| Safety Profile | High Risk: Ozonides are explosive.[1] | Moderate Risk: Ru is toxic; Exothermic. |
| Scalability | Difficult (cooling costs, gas handling). | Excellent (standard reactor). |
| Yield (Typical) | 85-95% | 75-90% |
| Selectivity | Very High (Clean cleavage). | High (Tolerates |
Analytical Quality Control
Confirm the structure of 3,4-bis(trifluoromethyl)hexanedioic acid using the following parameters:
-
NMR: Expect a singlet or multiplet around
to ppm (relative to ). The symmetry of the molecule (meso/dl mixture) may result in simplified signals. -
NMR:
- ppm (br s, 2H, -COOH )
- ppm (m, 4H, -CH 2-COOH)
-
ppm (m, 2H, -CH (
)-)
-
Mass Spectrometry (ESI-): Look for
peak at .
References
-
Substrate Synthesis Context
-
Diels-Alder of hexafluoro-2-butyne: BenchChem.[2] (n.d.). Hexafluoro-2-butyne | 692-50-2. Retrieved from
-
-
Product Identification
- General Ozonolysis Protocols: Standard Ozonolysis: Organic Syntheses, Coll. Vol. 7, p.168 (1990). Ozonolysis of Cyclohexene.
-
Ruthenium Oxidation Protocols
-
Sharpless Oxidation: Carlsen, P. H. J., et al. (1981). "A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds." J. Org.[2] Chem., 46(19), 3936-3938.
-
-
Fluorinated Cyclohexane Functionalization
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. CAS#:1243403-01-1 | 5-Tert-butoxy-4-cyclopropoxynicotinaldehyde | Chemsrc [chemsrc.com]
- 4. 3-三氟甲基戊二酸 | 3-(Trifluoromethyl)pentanedioic aci | 4162-55-4 - 乐研试剂 [leyan.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
application of bis(trifluoromethyl)cyclohexene in material science
Application Note: Advanced Material Science Protocols for Bis(trifluoromethyl)cyclohexene (BTFMC) Derivatives
Audience: Materials Scientists, Polymer Chemists, and Display Technology Researchers.
Introduction & Mechanistic Rationale
Bis(trifluoromethyl)cyclohexene (BTFMC) and its functionalized derivatives represent a highly specialized class of building blocks in advanced materials science. The incorporation of a rigid aliphatic cyclohexene ring heavily substituted with two trifluoromethyl (–CF₃) groups provides a unique combination of extreme steric bulk, high electronegativity, and low polarizability.
This guide details the mechanistic rationale and validated protocols for utilizing BTFMC derivatives in two high-impact domains: Colorless Polyimides (CPIs) for flexible optoelectronics, and High-Anisotropy Liquid Crystal (LC) formulations.
Application 1: Low-k Dielectric & Optical Polymer Coatings
Mechanistic Rationale: Traditional aromatic polymers (e.g., standard polyimides) exhibit excellent thermal stability but suffer from a deep yellow/brown coloration due to intermolecular Charge Transfer Complexes (CTCs) between electron-rich and electron-deficient moieties. By utilizing BTFMC-derived monomers, researchers can disrupt this conjugation. The aliphatic cyclohexene core completely breaks the π-conjugation pathway, while the strongly electron-withdrawing –CF₃ groups further reduce electron density, effectively eliminating CTC formation[1].
Furthermore, the bulky bis(trifluoromethyl) cyclic structures increase the polymer's fractional free volume and prevent dense chain packing or crystallization. This results in an amorphous, highly transparent film with a low refractive index and an ultra-low dielectric constant (low-k).
Protocol 1: Synthesis and Casting of BTFMC-based Colorless Polyimide Films This protocol describes the synthesis of a freestanding CPI film using a BTFMC-diamine derivative and an aliphatic dianhydride.
-
Monomer Purification: Purify the BTFMC-diamine and the selected dianhydride via vacuum sublimation. Causality: Polycondensation is highly sensitive to stoichiometric imbalances caused by impurities or moisture, which cap polymer chains and severely limit molecular weight.
-
Polyamic Acid (PAA) Synthesis: In a nitrogen-purged reactor, dissolve 10.0 mmol of BTFMC-diamine in anhydrous N,N-dimethylacetamide (DMAc). Cool the solution to 0°C. Gradually add 10.0 mmol of the dianhydride in small portions over 30 minutes. Stir the viscous solution for 24 hours at room temperature to yield a 15 wt% PAA solution. Causality: Gradual addition at low temperatures prevents exothermic spikes that could lead to premature, localized imidization or chain cleavage.
-
Film Casting: Filter the PAA solution through a 0.45 µm PTFE syringe filter. Spin-coat the solution onto a clean borosilicate glass substrate at 1500 rpm for 60 seconds. Causality: Particulate removal is critical to prevent optical scattering centers in the final optical coating.
-
Thermal Imidization: Transfer the substrate to a programmable vacuum oven. Apply a step-bake profile: 80°C for 2 hours, followed by a ramp to 150°C, 200°C, and 250°C for 1 hour each, and a final cure at 300°C for 30 minutes. Causality: Step-baking allows for the controlled release of water (the byproduct of cyclization) and residual DMAc. Rapid heating would cause the solvent to boil within the matrix, forming micro-voids and blisters that ruin optical clarity[1].
-
Delamination: Cool the substrate to room temperature and immerse in deionized water to facilitate the peeling of the freestanding CPI film.
Application 2: High-Anisotropy Liquid Crystal Formulations
Mechanistic Rationale: In display technologies, achieving sub-millisecond response times requires LC mixtures with low rotational viscosity and high dielectric anisotropy (Δε). Incorporating BTFMC-based mesogens into a nematic host introduces a massive lateral dipole moment due to the asymmetric placement of the highly electronegative –CF₃ groups[2]. Unlike aromatic fluorination, the aliphatic BTFMC core reduces the overall molecular polarizability and suppresses strong intermolecular π-π stacking. This prevents the unwanted stabilization of highly ordered, viscous smectic phases[3], maintaining a fluid nematic phase with a broad operating temperature window.
Protocol 2: Formulation and Filling of BTFMC-Doped LC Cells
-
Mixture Formulation: Weigh the host nematic LC mixture and the BTFMC dopant (typically 5–15 wt%) into a dark glass vial. Causality: Dark glass prevents UV-induced photo-degradation or unwanted isomerization of the mesogens.
-
Homogenization: Heat the mixture to 10°C above the clearing point (isotropic phase transition temperature) of the host mixture. Stir magnetically for 2 hours. Causality: Mixing in the isotropic phase ensures complete thermodynamic miscibility and prevents concentration gradients upon cooling.
-
Degassing: Transfer the vial to a vacuum desiccator and apply a dynamic vacuum (10⁻² Torr) for 30 minutes while maintaining the temperature. Causality: Removing dissolved oxygen and moisture is critical to preserving the Voltage Holding Ratio (VHR) and preventing electrochemical degradation during device operation.
-
Cell Filling: Place an empty LC test cell (e.g., 5 µm gap, anti-parallel rubbed polyimide alignment layers) and the LC mixture in a vacuum chamber. Evacuate the chamber, place a droplet of the LC mixture at the filling port, and slowly vent the chamber to atmospheric pressure. Causality: Capillary action, assisted by the pressure differential, drives the LC into the cell without trapping air bubbles.
-
Thermal Annealing: Heat the filled cell back to the isotropic phase for 10 minutes, then cool slowly (1°C/min) to room temperature. Causality: This erases flow-induced alignment defects and ensures a uniform, homogeneous alignment directed by the rubbed polyimide layers.
Quantitative Data Presentation
Table 1: Comparative Material Properties of Fluorinated vs. Non-Fluorinated Polymers
| Material / Polymer Type | Refractive Index (n) | Dielectric Constant (k) | Optical Transmittance | Key Structural Feature |
| Standard Polyimide (Kapton) | ~1.70 | 3.4 | < 40% (Yellow/Brown) | Highly conjugated aromatic backbone |
| PMMA (Standard Optical) | 1.49 | 3.0 | > 90% (Clear) | Aliphatic, no fluorine |
| BTFMC-derived CPI | < 1.45 | < 2.5 | > 90% (Colorless) | Aliphatic ring + bis(CF₃) groups |
| AF1600 / AF2400 | 1.29 - 1.31 | 1.90 - 1.93 | > 95% (Clear) | Bis(trifluoromethyl)dioxole rings |
Experimental Workflow Visualization
Caption: Workflow for fabricating Colorless Polyimide (CPI) films using BTFMC precursors.
References
-
Miyajima, S., Nakazato, A., Sakoda, N., & Chiba, T. (1991). Liquid crystals of 4-octyloxy-N-(benzylidene)aniline derivatives bearing trifluoromethyl or trifluoromethoxy end groups. Liquid Crystals, 18(4). Taylor & Francis. Retrieved March 2, 2026, from[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Volatile Fluorinated Cyclohexenes
Welcome to the technical support center for the purification of volatile fluorinated cyclohexenes. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these compounds. Volatility, the presence of close-boiling isomers, and potential thermal instability require carefully considered strategies. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities and achieve your desired purity.
Part 1: Critical Safety & Handling
Before initiating any purification protocol, it is imperative to address the specific hazards associated with volatile fluorinated compounds. Safety is not a step; it is the foundation of every successful experiment.
Q: What are the primary hazards I should be aware of when handling volatile fluorinated cyclohexenes?
A: There are three primary hazard categories:
-
Inhalation Toxicity: Due to their high volatility, these compounds can easily be inhaled. Even at low concentrations, they can irritate the respiratory tract, and higher concentrations may cause severe damage.[1] All handling must be performed in a well-ventilated chemical fume hood or a gas cabinet.[2]
-
Chemical Reactivity & Byproducts: Fluorinated compounds can react violently with many materials.[1] Critically, contact with moisture, especially at elevated temperatures during distillation, can lead to the formation of highly corrosive and toxic hydrofluoric acid (HF).[1][3] Equipment must be scrupulously dry.[2]
-
Thermal Decomposition: Overheating can cause decomposition, releasing toxic fumes which may include HF, carbonyl fluoride (COF2), and perfluoroisobutylene (PFIB).[4]
Q: What specific personal protective equipment (PPE) is required?
A: A comprehensive risk assessment is necessary, but minimum PPE includes:
-
Eye Protection: Chemical splash goggles used in combination with a full-face shield are mandatory.[3]
-
Gloves: Neoprene gloves are often recommended. Always check the manufacturer's compatibility chart for your specific compound and solvent system. Ensure gloves are free from any grease or oil.[2]
-
Lab Coat: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required.[2]
-
Emergency Preparedness: An eyewash and safety shower must be immediately accessible.[2] Crucially, a tube of 2.5% calcium gluconate gel should be on hand before you begin work as a first-aid measure for potential HF exposure.[1][3]
Part 2: Purification Method Selection
Choosing the correct purification strategy from the outset is the most critical step. The decision primarily hinges on the sample volume, the boiling point difference between your target compound and impurities, and the final purity required.
FAQ: Method Selection
Q: I have a crude mixture of fluorinated cyclohexene isomers. Which purification technique should I choose?
A: Your choice depends on scale and the difficulty of the separation. Use the following decision guide:
-
Simple Distillation: Use this only for separating your volatile product from non-volatile impurities (e.g., salts, catalyst residue) or solvents with a vastly different boiling point (>70 °C difference).[5]
-
Fractional Distillation: This is the workhorse for medium-to-large scale purifications (>5 mL) where boiling points differ, but by less than 25-70 °C.[6] For thermally sensitive compounds or those with boiling points above 150 °C at atmospheric pressure, vacuum fractional distillation is essential to prevent decomposition.[5]
-
Preparative Gas Chromatography (Prep GC): This is the method of choice for small-scale, difficult separations, such as resolving close-boiling isomers or achieving ultra-high purity (>99.5%) for analytical standards.[7][8]
Q: What is azeotropic distillation and when should I consider it?
A: Azeotropic distillation is an advanced technique used when compounds cannot be separated by conventional distillation due to the formation of an azeotrope—a mixture of two or more liquids that boils at a constant temperature and has a constant vapor composition. By introducing an entrainer (a third solvent), you can form a new, lower-boiling azeotrope with one of the components, allowing it to be distilled away.[9][10] This is a specialized method and should be considered only after fractional distillation has failed and Prep GC is not feasible due to scale. For example, acetone and water have been used to separate cyclohexane from benzene, a conceptually similar separation.[11]
Part 3: Troubleshooting Fractional Distillation
Fractional distillation is powerful but prone to issues related to efficiency and sample integrity.
Troubleshooting Guide: Fractional Distillation
Q: I'm performing a fractional distillation, but my collected fractions are still impure. How can I improve the separation of close-boiling isomers?
A: This is a classic problem of column efficiency. The ability to separate components with close boiling points is directly related to the number of theoretical plates in your column—each "plate" represents one cycle of evaporation and condensation. To improve separation:
-
Increase Surface Area: Pack the fractionating column with a high-surface-area material like steel wool or Raschig rings.[12] This forces the vapor through a more tortuous path, increasing the number of effective evaporation-condensation cycles.
-
Increase Column Length: A longer column inherently provides more surface area and a greater temperature gradient, leading to more theoretical plates.
-
Control the Heating Rate: Heat the distillation flask slowly and steadily.[12] A rapid boil will send a vapor mixture up the column too quickly, preventing the establishment of a proper temperature gradient and negating the column's separating power.
-
Insulate the Column: Wrap the column in glass wool or aluminum foil to ensure the temperature gradient is maintained by the vapor-liquid equilibrium, not by heat loss to the room.
Q: My compound has a high boiling point (>150 °C) and seems to be decomposing in the distillation pot. What should I do?
A: You must use vacuum distillation. Lowering the pressure above the liquid reduces the temperature required for it to boil.[5] This is the single most effective way to protect thermally sensitive compounds.
-
Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the system. By connecting the distillation apparatus to a vacuum pump, you lower the system pressure, and thus the boiling point is reached at a much lower, non-destructive temperature.
-
Protocol Point: Ensure you use a vacuum trap (cold finger) between your apparatus and the pump to prevent volatile fluorinated compounds from contaminating and destroying the pump oil.
Q: I'm losing a significant amount of my volatile product during the process. Where is it going and how can I stop it?
A: Sample loss with volatile compounds typically occurs at two stages:
-
Condenser Inefficiency: If your condenser is not cold enough or large enough, your volatile product will pass through as a vapor instead of condensing into the receiving flask. Ensure a high flow rate of a cold coolant (e.g., a refrigerated circulator set to 0-5 °C is superior to tap water).
-
Solvent Removal: If your crude product is in a solvent, removing that solvent on a rotary evaporator is a common point of loss. The fluorinated cyclohexenes, having low boiling points themselves, can easily co-evaporate.[5][13]
-
Solution: Avoid using high vacuum or excessive heat. Keep the bath temperature low and slowly apply vacuum. It is often better to take the crude mixture directly into the distillation without complete solvent removal if the solvent's boiling point is significantly different from your product's.
-
| Parameter | Problem | Solution | Scientific Rationale |
| Heating Rate | Poor separation, "bumping" | Heat slowly and evenly with a heating mantle. Use boiling chips or a magnetic stir bar. | Allows for the establishment of a proper temperature gradient essential for fractional separation.[12] |
| Pressure | Decomposition of high-boiling compounds | Use vacuum distillation. | Lowers the boiling point to prevent thermal degradation.[5] |
| Condenser Temp. | Low recovery of volatile product | Use a high-efficiency condenser with a cold coolant (e.g., 0-5 °C). | Ensures the vaporized product fully condenses back to a liquid for collection. |
| Column Packing | Poor separation of isomers | Pack the column with high-surface-area material (e.g., steel wool). | Increases the number of theoretical plates, enhancing separation efficiency.[12] |
Part 4: Troubleshooting Preparative Gas Chromatography (Prep GC)
Prep GC offers the highest resolution but requires careful optimization for good recovery and purity.
Troubleshooting Guide: Prep GC
Q: My recovery from the Prep GC collection trap is very low. How can I improve it?
A: Low recovery is the most common issue in Prep GC and is almost always related to inefficient trapping of the compound after it elutes from the column.[7]
-
Trap Temperature: For highly volatile compounds, the collection trap must be cooled significantly. A simple U-tube trap immersed in a dry ice/acetone bath (-78 °C) or liquid nitrogen (-196 °C) is often necessary.
-
Trap Packing/Coating: An empty, cooled trap can still be inefficient. Using a short, wide-bore capillary column as a trap, which has a stationary phase coating, dramatically increases the surface area for the analyte to sorb onto.[7] Alternatively, loosely packing a U-tube with deactivated glass wool can achieve a similar effect.
-
Flow Rate: The carrier gas flow rate must be slow enough to allow the analyte sufficient residence time in the cooled trap to condense. If the flow is too high, it will blow the analyte straight through the trap.
Q: How do I choose the correct GC column for separating fluorinated cyclohexene isomers?
A: Column selection is critical for resolution.
-
Stationary Phase Polarity: The key is to exploit subtle differences in the isomers' properties. Fluorinated compounds often exhibit unique interactions. While a standard non-polar column (e.g., DB-1, DB-5) is a good starting point, consider a more polar "wax" column (polyethylene glycol) or a fluorinated phase column.[7][14] Fluorinated phases can offer unique selectivity for separating halogenated compounds.[14]
-
Film Thickness: A thicker stationary phase film increases retention time and can improve the resolution of early-eluting, highly volatile compounds.
-
Column Length & Diameter: Longer, narrower columns provide higher resolution but have lower sample capacity. For preparative work, a wider bore column (0.53 mm) is common to allow for larger injection volumes without significant peak shape distortion.
Q: After collection, how do I recover my purified compound from the trap?
A: The recovery step is critical to avoid losing your now-pure sample.
-
Remove the trap from the cooling bath and seal both ends immediately to prevent the volatile compound from evaporating.
-
Allow the trap to warm to room temperature.
-
Rinse the trap with a small volume (e.g., 100-200 µL) of a highly volatile solvent in which your compound is soluble (e.g., pentane, diethyl ether, or dichloromethane).
-
Collect the solvent rinse in a small, pre-weighed vial. Repeat the rinse 2-3 times to ensure complete recovery.
-
If the solvent needs to be removed, do so with a gentle stream of nitrogen rather than a rotary evaporator to prevent loss of your volatile product.
Part 5: Standard Operating Protocols
Protocol 1: Vacuum Fractional Distillation
This protocol outlines a standard setup for purifying a thermally sensitive, volatile fluorinated cyclohexene.
Methodology:
-
Glassware Preparation: Ensure all glassware (round-bottom flask, fractionating column, condenser, receiving flasks) is meticulously oven-dried to remove all traces of water.
-
Apparatus Assembly:
-
Assemble the distillation apparatus in a fume hood.
-
Place the crude mixture in the distillation flask with a magnetic stir bar.
-
Attach the packed fractionating column and secure it with a clamp.
-
Attach the distillation head with a thermometer, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the high-efficiency condenser and attach coolant lines. Start the coolant flow.
-
Use a Perkin triangle or similar collection manifold with multiple receiving flasks to allow for fraction cutting without breaking the vacuum.
-
-
System Evacuation:
-
Connect the apparatus to a vacuum pump via a cold trap (dry ice/acetone).
-
Slowly open the stopcock to the vacuum pump and evacuate the system.
-
-
Distillation:
-
Begin stirring and gently heat the distillation flask using a heating mantle.
-
Observe the vapor rising slowly through the column. A "reflux ring" of condensing vapor should be visible.
-
Record the temperature and pressure at which the first drop of distillate is collected. This is the boiling point under vacuum.
-
Collect any initial low-boiling impurities (forerun) in the first receiving flask.
-
When the temperature stabilizes at the expected boiling point of your product, rotate the manifold to a new receiving flask to collect the main fraction.
-
-
Shutdown:
-
Once the main fraction is collected or the temperature begins to fluctuate, stop the heating.
-
Allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.
-
Seal and store the collected fractions.
-
References
-
Fluorine Safety. Princeton University Environmental Health & Safety.
-
Fluorine - Standard Operating Procedure. University of California, Santa Barbara.
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of Wisconsin-Madison, Environment, Health & Safety.
-
Guide to the Safe Handling of Fluoropolymer Resins. PlasticsEurope.
-
Azeotropic distillation. Field, E. (1942). U.S. Patent No. 2,302,608.
-
Hazardous Substance Fact Sheet: Fluorine. New Jersey Department of Health.
-
Selective Benzene Recognition in Competitive Solvent System... Yamasaki, M., et al. (2025). Molecules.
-
Studies on fluorofunctionalization of some functionalized alkene scaffolds. Novák, T. T., et al. (2024). Results in Chemistry.
-
Azeotropic distillation with cyclohexane as entrainer. ResearchGate.
-
Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation... (1969). U.S. Patent 3,449,218.
-
Process for purification of cyclohexane. (1953). U.S. Patent 2,637,749.
-
Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues... El-Elimat, T., et al. (2015). PMC.
-
Troubleshooting Distillation Column Issues. CEP Magazine. (2004).
-
Purification of cyclohexane. (1984). U.S. Patent 4,433,194.
-
Purification: About. University of Rochester, Department of Chemistry.
-
Separation of Olefin Isomers with Reactive Extractive Distillation. Wentink, A.E., et al.
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). University of Malta.
-
A Simple, Convenient, and Efficient Preparative GC System... Schal, C., et al. (2008). Journal of Chemical Ecology.
-
Comprehensive evaluation of the analytical efficiency of combustion ion chromatography... (2023). ChemRxiv.
-
Progress in the application of preparative gas chromatography in separating volatile compounds. (2021). ResearchGate.
-
Troubleshooting low yield in the synthesis of ω-fluoroalcohols. BenchChem.
-
Separation of hydrocarbons by azeotropic distillation. Mair, B.J., et al. (1941). NIST Technical Series Publications.
-
Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Sarpe, V., et al. (2023). Chemical Communications.
-
The Purification of Organic Compound: Techniques and Applications. Reachem. (2024).
-
Azeotrope Distillation With Cyclohexane. Scribd.
-
Distillation Column Troubleshooting Part 1. SPEC e-Learn. (2021). YouTube.
-
Continuous purification from flow chemistry systems with in line flash chromatography. Advion Interchim Scientific. (2022). YouTube.
-
Distillation column troubleshoot Part 1. World of Engineering. (2021). YouTube.
-
The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. Gouverneur, V., et al. (2021). Angewandte Chemie.
-
Preparative gas chromatography and its applications. (2013). Semantic Scholar.
-
How To Improve Fractional Distillation. Sciencing. (2022).
-
Fluorinated hydrocarbon azeotropic composition. (2005). Japanese Patent JP3637384B2.
-
Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes... (2024). Chemistry – A European Journal.
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (2023). The Innovation.
-
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (2022). LCGC International.
-
Selective separation of fluorinated compounds from complex organic mixtures... (2014). PubMed.
-
Fluorinated cyclohexanes: Synthesis of amine building blocks... (2017). Beilstein Journal of Organic Chemistry.
-
Asymmetric Fluorination of α-Branched Cyclohexanones... (2014). Journal of the American Chemical Society.
-
Gas-chromatographic identification of fluorine-containing organic compounds. (2007). ResearchGate.
-
The Process of Isolation, Using Crystallization of Cis- and Trans-Isomers... (2023). MDPI.
-
Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes... (2022). MDPI.
-
Recent developments in methods for analysis of perfluorinated persistent pollutants. (2012). PMC.
-
Fluorine-containing solvent separation method... (2016). Japanese Patent JP2016168530A.
-
Fluorination of some highly functionalized cycloalkanes... (2017). PMC.
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2018). ResearchGate.
-
Fluorinated triphenylenes and a path to short tailed discotic liquid crystals... (2021). RSC Publishing.
Sources
- 1. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. theic2.org [theic2.org]
- 5. Purification [chem.rochester.edu]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. US3449218A - Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon - Google Patents [patents.google.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. US2302608A - Azeotropic distillation - Google Patents [patents.google.com]
- 12. How To Improve Fractional Distillation [sciencing.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Solvent Protocols for 4,5-Bis(trifluoromethyl)cyclohex-1-ene
The following technical guide is structured as a dynamic support repository for researchers working with 4,5-Bis(trifluoromethyl)cyclohex-1-ene . It addresses solubility parameters, solvent compatibility, and troubleshooting workflows.
Compound Profile & Solubility Physics
To select the correct solvent, you must first understand the physicochemical "personality" of 4,5-Bis(trifluoromethyl)cyclohex-1-ene.
-
Chemical Nature: This is a fluoro-lipophilic molecule. The cyclohexane ring provides a hydrophobic scaffold, while the two trifluoromethyl (
) groups at the 4 and 5 positions induce strong electronegativity and "fluorous" character. -
Key Behavior: Unlike standard hydrocarbons, the
groups create a dipole that often repels highly polar protic solvents (like water) while maintaining high affinity for non-polar and moderately polar organic solvents. -
Physical State: Typically a colorless liquid or low-melting solid (depending on cis/trans stereochemistry).
Quick Reference: Solubility Matrix
| Solvent Class | Examples | Compatibility | Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform ( | Excellent | Primary choice for synthesis and NMR. |
| Ethers | THF, Diethyl Ether, MTBE | Excellent | Good for reactions; MTBE is a safer alternative to ether. |
| Hydrocarbons | Hexane, Pentane, Cyclohexane | Good | Useful for extraction; may require warming if the compound is solid. |
| Aromatics | Toluene, Benzene | Good | Ideal for high-temperature reactions (e.g., aromatization). |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate/Poor | Risk of oiling out. Use only if necessary for specific catalysis. |
| Alcohols | Methanol, Ethanol, IPA | Low | Poor solubility; often used as an anti-solvent to precipitate impurities. |
| Fluorous | Trifluorotoluene, Perfluorohexane | Excellent | "Fluorous Pony" solvents; ideal for fluorous phase extraction. |
Troubleshooting Guide (Q&A Format)
Category A: General Dissolution & Handling
Q1: I am trying to dissolve the compound in Methanol for an analysis, but it forms a cloudy emulsion. What is happening? Diagnosis: You are experiencing hydrophobic exclusion . The lipophilic cyclohexene ring and the fluorinated groups are incompatible with the hydrogen-bonding network of methanol. Solution:
-
Switch Solvents: Use Acetonitrile (ACN) if a polar solvent is required for LC-MS. It has better miscibility with fluorinated organics than alcohols.
-
Co-solvent Method: If you must use methanol, predissolve your sample in a small volume of THF (Tetrahydrofuran) (e.g., 10% of final volume) before adding methanol.
Q2: My sample "oiled out" when I added water to my reaction mixture in DMF. How do I recover it? Diagnosis: This is a classic "Oiling Out" phenomenon. The compound is insoluble in the water/DMF mixture and separates as a dense, fluorinated oil. Recovery Protocol:
-
Add a non-polar organic solvent (e.g., Hexane or Diethyl Ether ).
-
The fluorinated oil will partition into the organic layer.
-
Wash the organic layer with water to remove the DMF.
-
Dry over
and concentrate.
Category B: Reaction-Specific Solvents
Q3: I am performing a hydrogenation to reduce the double bond. Can I use Ethanol? Advice: While ethanol is standard for hydrogenation, this specific compound may have limited solubility in it, leading to poor catalyst contact. Recommendation:
-
Primary Choice: Use Ethyl Acetate or THF . These dissolve the fluorinated alkene well and are compatible with Pd/C or Pt/C catalysts.
-
Alternative: If using ethanol is mandatory, add DCM (1:1 ratio) to ensure the substrate remains in solution during the reaction.
Q4: I need to run a high-temperature aromatization or oxidation. What solvent withstands the conditions?
Advice: Avoid low-boiling chlorinated solvents (DCM) or ethers (Ether).
Recommendation: Use
-
Why? It is a "hybrid" solvent. It has a high boiling point (102°C), is chemically inert, and its trifluoromethyl group interacts favorably with the
groups on your substrate, ensuring high solubility at reflux [1].
Category C: Analytical (NMR/HPLC)
Q5: Which deuterated solvent gives the best resolution for proton NMR? Advice:
-
Standard: Chloroform-d (
) is the gold standard. It dissolves the compound instantly and prevents aggregation. -
For Overlap Issues: If your signals overlap with solvent peaks, switch to Benzene-d6 (
) . The magnetic anisotropy of the benzene ring often shifts the cyclohexene protons, resolving overlaps. -
Avoid: DMSO-d6. It is hygroscopic and may cause the fluorinated compound to aggregate, leading to broad peaks.
Decision Logic: Solvent Selection Workflow
The following diagram illustrates the logical pathway for selecting a solvent based on your experimental goal.
Figure 1: Decision tree for solvent selection based on experimental intent. Dark nodes indicate decision points; white nodes indicate recommended solvents.
Safety & Handling Protocols
When handling 4,5-Bis(trifluoromethyl)cyclohex-1-ene, specific precautions regarding fluorinated compounds must be observed.
-
Volatility Warning: Fluorinated cyclohexenes can be surprisingly volatile due to weak intermolecular van der Waals forces (the "Teflon effect").
-
Protocol: Do not apply high vacuum (< 5 mbar) for extended periods at room temperature. Evaporate solvents at controlled pressures (e.g., 20-50 mbar) and moderate temperatures (< 30°C).
-
-
Peroxide Formation: If using THF or Diethyl Ether as a solvent, ensure they are peroxide-free. The electron-withdrawing nature of the
groups can sometimes sensitize the double bond to oxidative degradation. -
Incompatibility: Avoid strong reducing agents (like
) in refluxing ethers unless reduction of the group (defluorination) is intended, although on an aliphatic ring is generally robust [2].
References
-
Ogawa, A., et al. (2017). "Highly Functionalized Trifluoromethylated Cyclohexenes via Lewis Acid-Catalyzed Diels–Alder Reactions." Journal of the American Chemical Society, 139(33), 11401–11412.
-
Ma, J.-A., & Cahard, D. (2004). "Update on Trifluoromethylation with Nucleophilic Trifluoromethylating Agents." Chemical Reviews, 104(12), 6119–6146.
-
Sigma-Aldrich. (n.d.). "Solvent Selection Guide for Fluorinated Compounds."
troubleshooting low conversion rates in fluorinated alkene functionalization
Status: ● Operational Current Wait Time: 0 min Agent: Senior Application Scientist Ticket ID: F-ALKENE-ERR-001
Welcome to the Fluorine Chemistry Help Desk.
You have reached the Tier 3 Support for researchers encountering low conversion or selectivity issues in the functionalization of fluorinated alkenes (specifically gem-difluoroalkenes and trifluoromethyl alkenes).
Unlike standard alkene chemistry, fluorinated substrates introduce unique electronic perturbations (HOMO/LUMO lowering) and a high propensity for
Module 1: Diagnosis & Triage
Before adjusting parameters, identify which "error code" your reaction is throwing. Use the logic flow below to categorize your issue.
Figure 1: Diagnostic logic flow for identifying the root cause of failure in fluorinated alkene functionalization.
Module 2: The "Defluorination" Error (Selectivity Loss)
Symptom: You attempted a nucleophilic addition to a gem-difluoroalkene to get a difluoroalkane (retention), but you isolated a monofluoroalkene (substitution).
Root Cause: The "Fluorine Elimination Loop."
Upon nucleophilic attack, a
The Fix: The "Proton Trap" Protocol To enforce retention, you must quench the intermediate faster than it eliminates.
Q: How do I stop
-
Add a Brønsted Acid Buffer: If your nucleophile is basic, add a conjugate acid (e.g., phenol, acetic acid) to the reaction media. This provides an immediate proton source for the transient carbanion.
-
Switch to "Soft" Nucleophiles: Hard nucleophiles (Grignards, alkyl lithiums) favor elimination. Soft nucleophiles (thiols, malonates) with specific organocatalysts (like phosphazene P4-tBu) favor addition.
-
Use Lewis Acid Activation: Instead of activating the nucleophile (raising HOMO), activate the alkene (lowering LUMO) with a Lewis Acid. This allows the reaction to proceed under less basic conditions, preserving the C-F bond.
Visual Mechanism: The Critical Junction
Figure 2: The kinetic competition between desired trapping (green) and unwanted elimination (red).
Module 3: The "Kinetic Stall" (Low Conversion)
Symptom: Starting material is unreacted. Increasing temperature only leads to decomposition.
Root Cause:
-
Electronic Mismatch: While fluorinated alkenes are electron-deficient (good electrophiles), the fluorine atoms also donate electron density via back-donation (resonance), which can deactivate the double bond toward certain nucleophiles.
-
Steric Shielding: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). In highly substituted systems (e.g., tetrasubstituted alkenes), the nucleophile physically cannot reach the
-system.
Troubleshooting Table: Reactivity Adjustment
| Parameter | Adjustment for Low Conversion | Why? |
| Solvent | Switch to DMF or DMSO | Polar aprotic solvents stabilize the transition state for nucleophilic attack and separate ion pairs, increasing nucleophile "nakedness." |
| Catalyst | Add Ag(I) or Cu(I) salts | These act as "fluorophiles," coordinating to the F atom to lower the LUMO energy and pull electron density, facilitating attack. |
| Leaving Group | Add TMS-Cl (if applicable) | If generating an enolate/alkoxide intermediate, Silicon traps it irreversibly, preventing the equilibrium from sliding back to starting material. |
| Temperature | Do NOT just heat. | Heating accelerates elimination faster than addition. Use High Pressure (3-10 kbar) if available, as addition reactions have a negative volume of activation. |
Module 4: Metal-Catalyzed Coupling Issues
Symptom: Palladium black precipitates; reaction stalls at <20% conversion.
Q: Why is my cross-coupling failing? A: Metal-catalyzed coupling of fluorinated alkenes faces two killers:
-
Slow Oxidative Addition: The C-F bond strengthens the C=C bond, making oxidative addition into the C-X bond (where X=Cl, Br, I) slower than usual.
-
-Fluoride Elimination: Once the metal inserts, the resulting alkyl-metal species has a Fluorine in the
-position.[1] This is a "ticking time bomb" for elimination, which poisons the catalyst with metal-fluorides.
Protocol: The "Bulky Ligand" Fix
To prevent
-
Ligand Choice: Use bulky, electron-rich phosphines.
-
The "Organozincate" Trick:
-
Instead of standard Boronic acids (Suzuki), use Negishi conditions (Organozinc reagents) .
-
Why: The transmetallation is faster, and the intermediate Zinc species is less prone to
-elimination than Palladium.
-
Module 5: Validated Protocols
Protocol A: Nucleophilic Addition with Retention (The "Buffer" Method)
Use this when you want to keep the fluorine atoms.
-
Setup: Dissolve gem-difluoroalkene (1.0 equiv) in DMF (0.2 M).
-
Add Buffer: Add Acetic Acid (1.5 equiv) or Phenol (1.5 equiv) . Crucial Step: This acts as the proton shuttle.
-
Nucleophile: Add the nucleophile (e.g., Thiol, Amine).
-
Base: Add a mild base like K₂CO₃ or Cs₂CO₃ (1.2 equiv). Avoid strong alkoxides.
-
Temperature: Stir at 40–60 °C . Monitor by 19F NMR.
-
Success Marker: Appearance of a -CF₂H doublet (or triplet) in NMR (~ -110 to -130 ppm).
-
Protocol B: Radical Fluoroalkylation (Photoredox)
Use this for adding fluoroalkyl groups to alkenes without elimination.
-
Catalyst: Ir(ppy)₃ (1 mol%) or Eosin Y (5 mol%).
-
Radical Source: Rf-SO₂Na (Langlois Reagent) or Rf-I.
-
Solvent: MeCN:H₂O (4:1). Water is critical to solubilize the sulfinate.
-
Light: Blue LED (450 nm).
-
Note: Degas thoroughly. Oxygen quenches the excited state of the photocatalyst.
References
-
Kondoh, A., Koda, K., & Terada, M. (2019).[4] Organocatalytic Nucleophilic Substitution Reaction of gem-Difluoroalkenes with Ketene Silyl Acetals. Organic Letters, 21(7), 2277–2280.
-
Altman, R. A., et al. (2020). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Israel Journal of Chemistry.
-
Feng, Y. L., Zhou, L. J., & Cao, Z. Y. (2022).[8] Transition Metal-Catalyzed Cross-Coupling Reactions of Alkenyl Fluorides: Advances and Perspectives. Chinese Journal of Applied Chemistry, 39(5), 749-759.[8] [8]
-
Liu, H., et al. (2019).[9] Photoredox-Coupled F-Nucleophilic Addition: Allylation of gem-Difluoroalkenes. Angewandte Chemie International Edition, 58(12), 3918-3922.[9]
-
Unzner, T. A., & Magauer, T. (2015). Carbon–fluorine bond activation for the synthesis of functionalized molecules.[6][10][11][12] Chemical Society Reviews.
Sources
- 1. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic Nucleophilic Substitution Reaction of gem-Difluoroalkenes with Ketene Silyl Acetals [organic-chemistry.org]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition Metal⁃Catalyzed Cross⁃Coupling Reactions of Alkenyl Fluorides: Advances and Perspectives [yyhx.ciac.jl.cn]
- 9. Photoredox-Coupled F-Nucleophilic Addition: Allylation of gem-Difluoroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]
minimizing side reactions during trifluoromethylated cyclohexene synthesis
Welcome to the Technical Support Center for Advanced Fluorination Methodologies. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of trifluoromethylated cyclohexenes.
The incorporation of the trifluoromethyl (–CF₃) group into non-activated olefins like cyclohexene is a highly demanded transformation in drug development, owing to the profound effect of fluorine on metabolic stability and lipophilicity. However, the high reactivity of the •CF₃ radical often leads to complex reaction mixtures. This guide breaks down the causality behind these side reactions and provides field-proven, self-validating protocols to ensure high-yielding, reproducible syntheses.
Mechanistic Overview: The Root of Side Reactions
To troubleshoot effectively, we must first understand the single-electron transfer (SET) pathways that govern these reactions. The diagram below illustrates the critical bifurcation points where the target pathway competes with unproductive side reactions.
Fig 1. Mechanistic pathways and side reactions in cyclohexene trifluoromethylation.
Troubleshooting Guide & FAQs
Q1: Why am I observing high levels of fluoroform (CF₃H) instead of my target cyclohexene adduct? A1: The generation of fluoroform is caused by the •CF₃ radical undergoing hydrogen abstraction instead of adding to the cyclohexene double bond. This is a common unproductive side reaction driven by an excess of protic solvents, high localized radical concentrations, or improper pH[1]. In anion-initiated systems using TMSCF₃, CF₃H is frequently identified alongside silylenol ether side products[2]. Solution: Modulate the radical flux. If using a copper-catalyzed system, ensure your pH is strictly maintained between 5.0 and 7.0; higher pH values severely degrade both yield and selectivity[1]. Additionally, consider adding a radical mediator like hydroquinone to regulate the steady-state concentration of the •CF₃ radical.
Q2: How does catalyst loading affect dimerization and overall yield in Cu-catalyzed systems? A2: The causality here lies in the kinetics of the SET process. While catalytic amounts of copper (e.g., 0.004 to 0.1 equiv of CuI) efficiently propagate the radical chain to yield ~50-56% of the target product, increasing the catalyst to stoichiometric amounts leads to a massive spike in radical generation[1]. This high concentration of cyclohexyl-CF₃ radical intermediates promotes rapid radical-radical coupling (dimerization/oligomerization), drastically reducing the yield of the target monomer to as low as 15%[1]. Solution: Strictly control your catalyst loading. Less is often more in radical propagation.
Q3: My batch metathesis reactions for trifluoromethylated cyclohexenes are yielding <15%. How can I improve this? A3: Batch metathesis of highly substituted or electron-deficient systems suffers from reversible intermediate formation and product degradation over long reaction times. Solution: Transition to continuous flow catalysis. Utilizing a plug flow reactor (PFR) with 10 mol% FeCl₃ enables safe thermal intensification and rapid residence times (e.g., ~5 minutes), which shifts the equilibrium favorably. Flow conditions have been shown to boost the yield of trifluoromethylated cyclohexene from a mere 14% in batch to 99%[3].
Q4: What is the most reliable method for halotrifluoromethylation of cyclohexene without over-halogenation? A4: The most robust approach utilizes trifluoromethanesulfonic anhydride (Tf₂O) as the •CF₃ source in the presence of CuX₂ (X = Br, Cl), Zn powder, and 2,2'-bipyridine[4]. Causality: Zn acts as a terminal reductant to generate the active Cu(I) species from Cu(II). The 2,2'-bipyridine ligand is critical; it tunes the redox potential of the copper species, ensuring that the rate of halide transfer to the cyclohexyl-CF₃ radical intermediate outcompetes both dimerization and non-selective dihalogenation[4].
Quantitative Data Summary: Reaction Optimization
The following table summarizes the operational parameters and expected side-product profiles across different trifluoromethylation strategies to help you select the optimal conditions for your specific workflow.
| Reaction System | Key Reagents | Optimal Catalyst/Initiator Loading | Major Side Product(s) | Target Yield |
| Cu-Catalyzed Halotrifluoromethylation | Tf₂O, CuBr₂, Zn, 2,2'-bpy | Catalytic CuX₂ | Dihalogenated adducts | Good[4] |
| Cu-Mediated Radical Addition | CF₃-source, CuI, Hydroquinone | 0.004–0.1 equiv CuI | CF₃H (Fluoroform) | ~50-56%[1] |
| Anion-Initiated Trifluoromethylation | TMSCF₃, TBAF | 0.1–1.0 mol% TBAF | CF₃H, Silylenol ethers | Variable[2] |
| FeCl₃-Catalyzed Metathesis (Flow) | FeCl₃ | 10 mol% FeCl₃ | Batch degradation products | 99% (Flow)[3] |
Standard Operating Procedure (SOP)
Protocol: Copper-Catalyzed Bromotrifluoromethylation of Cyclohexene This self-validating protocol utilizes Tf₂O to ensure high atom economy and regiocontrol while minimizing CF₃H formation[4].
Step 1: Catalyst Pre-activation
-
Action: In an oven-dried Schlenk flask under an argon atmosphere, combine CuBr₂ (10 mol%) and 2,2'-bipyridine (12 mol%) in dry dichloromethane (DCM). Stir for 15 minutes.
-
Causality: The bidentate nitrogen ligand coordinates with Cu(II), tuning its redox potential and preventing the disproportionation of the active catalyst during the reaction.
Step 2: Reductant Addition
-
Action: Add finely powdered Zinc (2.0 equiv) to the blue/green solution.
-
Causality: Zinc acts as a heterogeneous terminal reductant, reducing the Cu(II) precatalyst to the highly active Cu(I) species required to initiate the SET process[4].
Step 3: Substrate & Reagent Addition
-
Action: Add cyclohexene (1.0 equiv). Lower the temperature to 0 °C, then add Tf₂O (1.5 equiv) dropwise over 10 minutes using a syringe pump.
-
Causality: Dropwise addition is the most critical step for minimizing side reactions. It maintains a low, steady-state concentration of the •CF₃ radical, effectively eliminating the formation of fluoroform (CF₃H) and preventing substrate dimerization[1].
Step 4: Reaction Propagation
-
Action: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via GC-MS.
-
Causality: The Cu(I)/Cu(II) catalytic cycle continuously generates •CF₃ radicals and subsequently traps the resulting cyclohexyl radical intermediate with a bromide ion, yielding the anti-Markovnikov bromotrifluoromethylated product[4].
Step 5: Quenching and Workup
-
Action: Quench the reaction mixture by slowly adding saturated aqueous NaHCO₃ at 0 °C. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: The alkaline quench neutralizes unreacted Tf₂O and acidic byproducts (like triflic acid), preventing acid-catalyzed degradation or rearrangement of the newly functionalized cyclohexene ring.
References
- Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal.
- Cu and Hydroquinone for the Trifluoromethylation of Unprotected Phenols. d-nb.info.
- Fe(III)-Catalysis in Flow Enables Bimolecular Proton Transfer as an Alternative to Superelectrophiles in Carbonyl-Olefin Metathesis. ChemRxiv.
- Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society.
Sources
Validation & Comparative
purity assessment methods for 4,5-Bis(trifluoromethyl)cyclohex-1-ene
Title: A Comparative Guide to Purity Assessment of 4,5-Bis(trifluoromethyl)cyclohex-1-ene: ¹⁹F qNMR vs. GC-FID
Introduction For researchers and drug development professionals, the accurate purity assessment of heavily fluorinated building blocks is a critical quality control gateway. 4,5-Bis(trifluoromethyl)cyclohex-1-ene (CAS: 2088942-32-7)[1] is a highly volatile, fluorinated cycloalkene typically synthesized via the Diels-Alder cycloaddition of 1,3-butadiene and a fluorinated dienophile[2]. Its unique physicochemical properties—extreme volatility, lack of a conjugated UV chromophore, and high fluorine content—render traditional analytical techniques like HPLC-UV ineffective[3].
This guide objectively compares the two most viable analytical methodologies for this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Fluorine Nuclear Magnetic Resonance (¹⁹F qNMR). As a Senior Application Scientist, I will outline not just the procedural steps, but the mechanistic causality behind each experimental choice, ensuring a self-validating workflow for absolute purity determination.
Section 1: The Analytical Challenge & Method Selection
When assessing 4,5-Bis(trifluoromethyl)cyclohex-1-ene, the analytical strategy must account for the compound's specific chemical architecture:
-
Optical Invisibility: The isolated alkene bond does not absorb strongly in the UV-Vis region, immediately disqualifying HPLC-UV[3].
-
Combustion Anomalies in GC-FID: While GC-FID is the workhorse for volatile organics[4], the presence of two trifluoromethyl (-CF₃) groups significantly alters the combustion dynamics. C-F bonds do not yield the same ion current as C-H bonds in a hydrogen-air flame. Consequently, raw GC-FID area percentages will disproportionately underrepresent the fluorinated main component and overestimate non-fluorinated hydrocarbon impurities unless rigorous response factor corrections are applied[4].
-
The ¹⁹F qNMR Advantage: ¹⁹F qNMR has emerged as the gold standard for fluorinated organics[5]. Fluorine-19 boasts a 100% natural abundance, a massive chemical shift range (>350 ppm) that prevents signal overlap, and a sensitivity nearly equal to proton NMR[6]. Most importantly, it provides an absolute mass fraction purity without requiring a reference standard of the exact analyte[7].
Figure 1: Analytical method selection logic for 4,5-Bis(trifluoromethyl)cyclohex-1-ene.
Section 2: Comparative Performance Data
The following table synthesizes the performance metrics of ¹⁹F qNMR, ¹H qNMR, and GC-FID for fluorinated cycloalkenes based on established metrological principles[4],[5].
| Analytical Technique | Primary Advantage | Key Limitation | Suitability for 4,5-Bis(CF₃)cyclohex-1-ene | Reference Standard Required? |
| ¹⁹F qNMR | Absolute quantification; no signal overlap from non-fluorinated impurities[5]. | Requires precise T₁ relaxation calibration[8]. | Optimal. Directly quantifies CF₃ groups. | No (Uses independent Internal Standard)[9] |
| ¹H qNMR | Universal detection of all proton-containing impurities[10]. | Complex multiplet splitting from ¹H-¹⁹F coupling. | Good. Useful as an orthogonal cross-check. | No (Uses independent Internal Standard)[7] |
| GC-FID | High sensitivity for trace volatile impurities; excellent resolution[4]. | Anomalous FID response factors due to C-F bonds. | Moderate. Best for relative impurity profiling. | Yes (Requires exact analyte for calibration)[4] |
Section 3: Experimental Workflows & Causality
To ensure high scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Absolute Purity Determination via ¹⁹F qNMR (The Gold Standard)
This protocol utilizes an internal standard (IS) to calculate the absolute mass fraction of the analyte[7].
-
Step 1: Internal Standard (IS) Selection & Sample Preparation
-
Action: Accurately weigh ~15 mg of 4,5-Bis(trifluoromethyl)cyclohex-1-ene and ~10 mg of a certified 4,4'-difluorobenzophenone (4,4'-DFBP) internal standard into a vial using a microbalance. Dissolve in CDCl₃.
-
Causality: 4,4'-DFBP is chosen because its ¹⁹F signal (approx. -105 ppm) is widely separated from the aliphatic -CF₃ signals of the analyte (typically -65 to -75 ppm), ensuring zero baseline overlap[5],[8]. Both components must be co-dissolved to eliminate volumetric errors[7].
-
-
Step 2: T₁ Relaxation Measurement
-
Action: Execute an inversion recovery experiment to determine the longitudinal relaxation time (T₁) of both the analyte's CF₃ fluorines and the IS fluorines[11].
-
Causality: Fluorine nuclei in CF₃ groups often exhibit long T₁ times. To ensure >99.9% return to thermal equilibrium between scans, the inter-pulse delay (D1) must be set to at least 7 × T₁ of the slowest relaxing nucleus (often 20-35 seconds)[8]. Failure to do so results in signal saturation and artificially deflated purity values[11].
-
-
Step 3: Acquisition with Inverse Gated Decoupling
-
Action: Acquire the ¹⁹F spectrum using inverse gated ¹H decoupling[8].
-
Causality: Inverse gated decoupling removes complex ¹⁹F-¹H multiplet splittings (simplifying integration) while keeping the decoupler off during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE)[8]. NOE would otherwise unpredictably enhance the ¹⁹F signals and destroy quantitative accuracy.
-
-
Step 4: Self-Validation & Mass Balance Calculation
-
Action: Calculate purity using the standard qNMR mass balance equation. To self-validate, prepare a second sample using a different internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid)[8] and verify that the calculated purity matches within ±0.5%.
-
Figure 2: Self-validating 19F qNMR workflow ensuring absolute quantitative accuracy.
Protocol 2: Relative Impurity Profiling via GC-FID
While qNMR provides absolute purity, GC-FID is required to detect trace volatile non-fluorinated impurities that fall below the NMR detection limit[4].
-
Step 1: Column Selection and Temperature Programming
-
Action: Inject 1 µL of a 1 mg/mL solution (in dichloromethane) onto a non-polar capillary column (e.g., DB-5). Use a low initial oven temperature (40°C for 5 mins), ramping at 10°C/min to 200°C.
-
Causality: 4,5-Bis(trifluoromethyl)cyclohex-1-ene is highly volatile. A low initial temperature is critical to achieve baseline resolution between the solvent peak and the early-eluting analyte[4].
-
-
Step 2: Response Factor Correction (Self-Validation)
-
Action: Do not rely on raw area normalization. Instead, use the absolute purity value obtained from the ¹⁹F qNMR protocol to calculate the empirical FID response factor for the fluorinated analyte.
-
Causality: Because C-F bonds depress the FID signal, raw area percentages will mathematically inflate the apparent concentration of hydrocarbon impurities[4]. Calibrating the GC-FID with the qNMR-derived purity creates a closed-loop, self-validating analytical system.
-
References
-
"Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content." PubMed Central (PMC). [Link]
-
"Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals." PubMed. [Link]
-
Gauthier, Jeremy. "Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment." Scholaris. [Link]
-
"Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization." ChemRxiv. [Link]
-
"4,5-Bis(trifluoromethyl)cyclohex-1-ene | CAS#:2088942-32-7." Chemsrc. [Link]
-
"Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass Laboratories Inc.[Link]
-
"qNMR for Purity Determination in Pharmaceuticals." RSSL. [Link]
Sources
- 1. 4,5-Bis(trifluoromethyl)cyclohex-1-ene | CAS#:2088942-32-7 | Chemsrc [chemsrc.com]
- 2. Hexafluoro-2-butyne | 692-50-2 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 8. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.cn]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
High-Fidelity Detection of Fluorinated Alicyclics: A Comparative Guide to Analytical Standards for 4,5-Bis(trifluoromethyl)cyclohex-1-ene
As fluorinated alicyclics become increasingly vital in drug discovery and agrochemical development—primarily for their ability to modulate lipophilicity and metabolic stability—the demand for precise analytical quantification has surged. 4,5-Bis(trifluoromethyl)cyclohex-1-ene (CAS: 2088942-32-7) is a highly specialized building block. However, its high volatility, lack of chromophores, and dense fluorination present severe analytical challenges.
As a Senior Application Scientist, I frequently observe laboratories struggling with baseline drift, column degradation, and regioisomer co-elution when analyzing this compound. The root cause almost always traces back to the quality of the analytical standard and the specific instrumental methodology employed.
This guide objectively compares three tiers of 4,5-Bis(trifluoromethyl)cyclohex-1-ene analytical standards—High-Purity Certified Reference Materials (CRM), Commercial Research Grade, and In-House Synthesized—and provides self-validating protocols for their accurate detection using GC-MS and quantitative 19F NMR (qNMR).
The Analytical Challenge: Causality in Fluorinated Hydrocarbon Detection
Standard analytical workflows often fail when applied to highly fluorinated cyclic alkenes due to the following mechanistic reasons:
-
Stationary Phase Degradation (The "HF Effect"): Fluorinated compounds, particularly those containing trace unreacted precursors from their synthesis, can thermally decompose in hot GC injection ports. This decomposition releases trace hydrofluoric acid (HF), which actively cleaves the polysiloxane backbone of standard capillary columns, leading to irreversible column bleed and destruction[1].
-
Poor Retention & Co-elution: Highly fluorinated compounds exhibit unusually low boiling points relative to their molecular weight. On standard non-polar columns (e.g., 100% polydimethylsiloxane), they have near-zero retention and often co-elute with the solvent delay or injection peak[1][2].
-
Regioisomeric Ambiguity: Mass spectrometry (EI) fragmentation of these compounds typically results in the immediate loss of the trifluoromethyl group (
), making it nearly impossible to distinguish the target 4,5-isomer from the 1,2- or 2,3-isomers by mass alone.
To overcome these physical limitations, laboratories must utilize cold on-column injection for GC-MS[1] and rely on 19F qNMR for definitive structural and isomeric validation[3].
Fig 1. Dual-platform analytical workflow for validating fluorinated cyclohexene standards.
Comparative Performance Analysis of Analytical Standards
The synthesis of 4,5-bis(trifluoromethyl)cyclohex-1-ene is typically achieved via a high-pressure Diels-Alder cycloaddition between 1,3-butadiene (a gas) and hexafluoro-2-butyne (a highly reactive dienophile)[4]. The purity of the final standard depends entirely on the downstream isolation of the target from unreacted gases and side-reaction oligomers.
Fig 2. Diels-Alder synthesis pathway and common impurity generation for in-house standards.
Standard Tier Comparison
| Performance Metric | High-Purity CRM (>99.5%) | Commercial Research Grade (~95%) | In-House Synthesized (Crude) |
| Primary Application | Regulatory submissions, exact quantitation | Early-stage discovery, qualitative screening | Proof-of-concept synthesis |
| GC-MS Column Impact | Negligible. Fully neutralized and degassed. | Moderate. May cause baseline drift over time. | Severe. High risk of column destruction via trace HF[1]. |
| Regioisomeric Purity | >99.5% (Verified by 19F NMR) | 90 - 95% (Contains 1,2-isomer traces) | Highly variable (Depends on purification) |
| GC-MS S/N Ratio | > 500:1 (Sharp, symmetrical peak) | ~ 150:1 (Peak tailing due to matrix effects) | < 50:1 (High background noise) |
| Cost / Accessibility | High / Premium Vendors | Moderate / General Catalog | Low / Requires specialized pressure reactors |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your analytical data, the following protocols have been designed as self-validating systems. They account for the physical chemistry of fluorinated alicyclics to guarantee reproducible detection.
Protocol A: GC-MS Detection via Cold On-Column Injection
Objective: Prevent thermal degradation and achieve baseline resolution of the highly volatile target.
-
Column Selection: Install a thick-film, moderately polar capillary column (e.g., DB-624 or DB-VRX, 60 m × 0.25 mm, 1.4 µm film). Causality: The increased film thickness enhances the partitioning and retention of highly volatile fluorocarbons that would otherwise elute in the void volume of a standard DB-5 column[2].
-
Sample Preparation: Dilute the standard to 10 µg/mL in anhydrous, MS-grade pentane. Store the vial at 4 °C immediately prior to injection to prevent evaporative loss.
-
Injection Configuration (Critical Step): Utilize a Cold On-Column (COC) injector. Inject 1.0 µL directly into the column at an initial oven temperature of 35 °C. Causality: COC injection prevents the "flash" vaporization that occurs in hot split/splitless ports, thereby preventing the thermal decomposition of labile C-F bonds and protecting the polysiloxane stationary phase from HF-induced cleavage[1].
-
Temperature Program: Hold at 35 °C for 5.0 minutes to focus the analyte. Ramp at 5 °C/min to 150 °C, followed by a 20 °C/min ramp to 250 °C for column bake-out.
-
Mass Spectrometry Settings: Operate in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 40 to 300. Monitor the characteristic fragmentation: the molecular ion
(often weak) and the base peak corresponding to the loss of a trifluoromethyl group [5].
Protocol B: Quantitative 19F NMR (qNMR) for Isomeric Validation
Objective: Definitively resolve the 4,5-bis(CF3) substitution pattern from co-eluting regioisomers.
-
Sample Preparation: Dissolve 20.0 mg of the 4,5-Bis(trifluoromethyl)cyclohex-1-ene standard in 0.6 mL of deuterated chloroform (
)[5]. -
Internal Standard Integration: Add a precisely weighed amount (e.g., 5.0 mg) of a certified internal standard (e.g., 1,4-difluorobenzene) to the NMR tube.
-
Acquisition Parameters: Acquire 19F NMR spectra at a minimum of 376 MHz. Causality: Because fluorine nuclei have long longitudinal relaxation times (
), you must set the relaxation delay ( ) to at least 15 seconds. Failing to do so will result in incomplete signal recovery and inaccurate quantitation. -
Spectral Analysis: Phase and baseline correct the spectrum. The
groups of the 4,5-isomer will appear in the specific chemical shift range of -60 to -75 ppm[5]. -
Validation Check: Inspect the baseline surrounding the primary
signals. The presence of secondary doublets or multiplets in this region definitively flags the presence of regioisomeric impurities (such as 1,2-bis(trifluoromethyl)cyclohexene) that GC-MS cannot easily differentiate[3].
References
-
Chembuyersguide.com - 4,5-BIS(TRIFLUOROMETHYL)CYCLOHEX-1-ENE CAS:2088942-32-7. Available at: [Link]
-
MPG.PuRe (Max Planck Society) - Supporting Information: NMR and GC-MS parameters for fluorinated compounds. Available at:[Link]
-
ResearchGate - Is it possible to analyze F-compounds with GCMS? (Discussion on column degradation and cold injection). Available at:[Link]
-
MtoZ Biolabs - How to Detect Cyclohexane and Benzene Using GC-MS? (Column selection principles for cyclic hydrocarbons). Available at: [Link]
Sources
Safety Operating Guide
4,5-Bis(trifluoromethyl)cyclohex-1-ene proper disposal procedures
Topic: 4,5-Bis(trifluoromethyl)cyclohex-1-ene Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Managers
Executive Summary: Immediate Disposal Directive
4,5-Bis(trifluoromethyl)cyclohex-1-ene (CAS: 2088942-32-7) is a fluorinated cycloalkene that presents dual hazards: flammability inherent to the cyclohexene ring and thermal stability/toxic combustion byproducts (HF) due to the trifluoromethyl groups.
Critical Action: Do NOT dispose of this compound down the drain or in general "Non-Halogenated" organic waste streams. It must be segregated into a dedicated "Halogenated / Fluorinated Organic" waste stream destined for high-temperature incineration with acid gas scrubbing.
Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand the why behind the protocols. This compound is not just a solvent; it is a persistent fluorinated intermediate.
| Property | Specification / Characteristic | Operational Implication |
| Structure | Cyclohexene ring with two -CF₃ groups | Flammable (ring) + Thermally Stable (C-F bonds). |
| Flash Point | Est. < 60°C (Classified Flammable) | Requires grounding/bonding during transfer. |
| Reactivity | Alkene (C=C double bond) | Potential for peroxide formation upon prolonged storage; incompatible with strong oxidizers. |
| Combustion | Generates CO, CO₂, HF (Hydrogen Fluoride) | Incineration requires specialized scrubbers; standard open burning is prohibited. |
| Regulatory | PFAS-related structure | Treat as persistent organic pollutant; zero-discharge to sewer systems. |
Expert Insight: The electron-withdrawing trifluoromethyl groups (-CF₃) stabilize the molecule against typical metabolic degradation but make thermal destruction difficult. Standard incinerators operating at 850°C may fail to fully mineralize the C-F bonds, leading to the emission of shorter-chain PFAS or fluorinated toxic byproducts.
Waste Stream Classification & Segregation
Proper segregation is the single most critical step in the disposal workflow. Mixing this compound with non-halogenated solvents renders the entire mixture "Halogenated," significantly increasing disposal costs and complexity.
Primary Waste Stream: Halogenated Organic Solvents
-
Container Labeling: Must explicitly state "Contains Fluorinated Organics" or "Halogenated Waste."
-
Compatible Matrix: Can be mixed with Dichloromethane (DCM), Chloroform, or other fluorinated intermediates.
-
Prohibited Mixtures:
-
Do NOT mix with strong acids (exothermic polymerization risk).
-
Do NOT mix with alkali metals (potential for explosive defluorination).
-
Do NOT mix with aqueous waste (creates multi-phase waste requiring expensive separation).
-
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization (Bench Level)
Before moving waste to the central accumulation area:
-
Quench Reactive Intermediates: If the material is part of a reaction mixture containing active reagents (e.g., lithium aluminum hydride, organometallics), quench carefully with isopropanol or ethyl acetate under nitrogen.
-
Peroxide Check: If the container is old or has visible crystals, test for peroxides using starch-iodide paper.
-
If Positive (>100 ppm): Contact EHS immediately. Do not move the container.
-
If Negative: Proceed to transfer.
-
Phase 2: Transfer & Packaging
-
Vessel Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid low-grade plastics that may swell with fluorinated organics.
-
Static Control: The cyclohexene ring confers flammability. Ground the receiving waste container to the dispensing vessel using a copper wire with alligator clips.
-
Headspace: Leave at least 10% headspace in the waste container to allow for vapor expansion.
Phase 3: Final Disposal (Facility Level)
-
Method: High-Temperature Incineration.
-
Specification: The incinerator must operate at >1,100°C with a residence time of >2 seconds .
-
Scrubbing: The facility must be equipped with a wet scrubber (typically caustic soda) to capture the Hydrogen Fluoride (HF) gas generated during the breakdown of the -CF₃ groups.
Spill Management & Emergency Response
Scenario: A 500mL bottle shatters in the fume hood.
-
Evacuate & Ventilate: Clear the immediate area. The vapor is flammable and heavier than air.
-
PPE Upgrade: Wear nitrile gloves (double gloved) or Silver Shield® laminate gloves. Standard latex is insufficient for fluorinated organics. Wear safety goggles and a lab coat.
-
Absorb:
-
Do NOT use paper towels (combustible).
-
Use inert absorbents: Vermiculite, Diatomaceous Earth, or Sand .
-
-
Collect: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste: Flammable/Toxic Solid (Fluorinated)."
-
Clean: Wipe the surface with a detergent solution. Do not use acetone (increases fire risk).
Decision Logic for Disposal (Visualization)
The following diagram outlines the logical flow for determining the correct disposal path, ensuring no critical safety checks are missed.
Figure 1: Operational decision tree for the safe disposal of 4,5-Bis(trifluoromethyl)cyclohex-1-ene.
References
-
National Institutes of Health (NIH) PubChem. (n.d.). 4,5-Bis(trifluoromethyl)cyclohex-1-ene Compound Summary. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
United Nations Framework Convention on Climate Change (UNFCCC). (2005). Incineration of HFC-23 Waste Streams. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
